molecular formula C6H8BrF3 B155970 6-Bromo-1,1,2-trifluorohex-1-ene CAS No. 126828-29-3

6-Bromo-1,1,2-trifluorohex-1-ene

Cat. No.: B155970
CAS No.: 126828-29-3
M. Wt: 217.03 g/mol
InChI Key: YSTVLPSZAHXMQI-UHFFFAOYSA-N
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Description

6-Bromo-1,1,2-trifluorohex-1-ene is a useful research compound. Its molecular formula is C6H8BrF3 and its molecular weight is 217.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,1,2-trifluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTVLPSZAHXMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371343
Record name 6-bromo-1,1,2-trifluorohex-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126828-29-3
Record name 6-bromo-1,1,2-trifluorohex-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126828-29-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 6-Bromo-1,1,2-trifluorohex-1-ene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with data extrapolated from analogous compounds to offer a thorough resource.

Chemical and Physical Properties

This compound is a halogenated alkene with the chemical formula C₆H₈BrF₃. Its structure features a six-carbon chain with a bromine atom at the 6-position and a trifluorovinyl group at the 1 and 2-positions. The presence of both bromine and fluorine imparts unique chemical reactivity to the molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 126828-29-3[1][2]
Molecular Formula C₆H₈BrF₃[3]
Molecular Weight 217.03 g/mol [3]
Appearance White to off-white or light yellow powder[3][4]
Vapor Pressure 1.47 mmHg at 25°C (Predicted)[5]
Purity Typically ≥98% or 99%[3][4]
Solubility Expected to be soluble in organic solvents and less soluble in water.[6]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted mass spectrometry data is available. For reference, the ¹H and ¹³C NMR data for the closely related, non-fluorinated analog, 6-bromo-1-hexene, are provided below to give an indication of the expected spectral regions for the aliphatic chain.

Predicted Mass Spectrometry Data for this compound:

  • [M+H]⁺: 216.98343 m/z[7]

  • [M+Na]⁺: 238.96537 m/z[7]

¹H and ¹³C NMR Data for 6-bromo-1-hexene (for comparative purposes): [8]

  • ¹H NMR (CDCl₃, 500MHz, ppm): δ 5.79 (ddt, J = 17.0, 10.2, 6.7Hz, 1H), 5.02 (ddd, J = 17.1, 3.5, 1.6Hz, 1H), 4.97 (ddt, J = 10.2, 2.2, 1.2 Hz, 1H), 3.41 (t, J = 6.8 Hz, 2H), 2.13 - 2.05 (m, 2H), 1.92 - 1.83 (m, 2H), 1.54 (tt, J = 9.3, 6.6 Hz, 2H).[8]

  • ¹³C NMR (CDCl₃, 126MHz, ppm): δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48.[8]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a general method for the synthesis of the analogous compound, 6-bromo-1-hexene, from 1,6-dibromohexane is well-documented and can serve as a potential starting point for synthetic design.

Experimental Protocol for the Synthesis of 6-bromo-1-hexene: [8]

Materials:

  • 1,6-dibromohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Saturated brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in batches over 30 minutes under an argon atmosphere.

  • Stir the reaction mixture under reflux for 16 hours.

  • Cool the reaction to room temperature and quench with deionized water.

  • Dilute the mixture with diethyl ether and separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.

Below is a workflow diagram illustrating this synthesis.

G cluster_0 Synthesis of 6-bromo-1-hexene Start 1,6-dibromohexane in THF Step1 Add t-BuOK (Argon atmosphere) Start->Step1 Step2 Reflux for 16 hours Step1->Step2 Step3 Quench with Water Step2->Step3 Step4 Extraction with Diethyl Ether Step3->Step4 Step5 Drying and Concentration Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6 End 6-bromo-1-hexene Step6->End

Caption: Synthesis workflow for 6-bromo-1-hexene.

Reactivity and Potential Applications

While specific reactions of this compound are not detailed in the literature, its structure suggests several potential avenues of reactivity. The terminal trifluoroalkene group can undergo various addition reactions, and the primary bromide is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

Fluoroalkenes like 4-Bromo-1,1,2-trifluorobut-1-ene are known to be versatile building blocks in chemical synthesis, participating in nucleophilic and electrophilic additions, as well as coupling and polymerization reactions.[9] The bromine atom in similar bromoalkenes provides a handle for cross-coupling reactions.[9]

Given its bifunctional nature, this compound is a promising intermediate for the synthesis of more complex fluorinated molecules.[9] Such compounds are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties. The synthesis of 6-bromoandrogens has been explored for their potential as inactivators of estrogen synthetase, highlighting the potential role of bromo-functionalized molecules in drug design.[10]

Safety Information

Safety data sheets indicate that this compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

This compound is a halogenated alkene with potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. While comprehensive experimental data on its physical and spectroscopic properties are currently lacking in the public domain, its structural features suggest a rich and varied chemistry. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in synthetic organic chemistry. Its unique structure, featuring a terminal trifluoroalkene moiety and a primary alkyl bromide, makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available technical information for this compound, including its properties, a postulated synthetic approach, and potential applications in research and development.

Physicochemical and Spectral Data

While experimental data for this compound is scarce in the reviewed literature, its fundamental properties can be tabulated based on information from chemical suppliers and databases.[1][2][3][4] Spectral characteristics are predicted based on the known behavior of similar chemical structures.

PropertyValueSource
CAS Number 126828-29-3[1][2][3][4]
Molecular Formula C₆H₈BrF₃[1][5]
Molecular Weight 217.03 g/mol [1]
Appearance White powder or off-white to light yellow powder[1][2]
Purity ≥98% (typical)[2]
Predicted XlogP 2.8[5]
Boiling Point Not available in literature
Density Not available in literature
Refractive Index Not available in literature
Predicted Spectral Data
Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the protons on the alkyl chain. The protons on the carbon adjacent to the bromine (C6) would appear as a triplet. Protons on carbons adjacent to the trifluoroalkene group (C3) would show complex splitting due to coupling with both protons and fluorine atoms.
¹³C NMR Six distinct signals for the carbon atoms. The carbons of the trifluoroalkene moiety (C1 and C2) would exhibit large one-bond and two-bond carbon-fluorine coupling constants. The carbon attached to the bromine (C6) would be shifted downfield.
¹⁹F NMR Two signals for the non-equivalent fluorine atoms on the double bond. The geminal and vicinal fluorine-fluorine and fluorine-proton couplings would result in complex splitting patterns.
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 216.98343 and [M+Na]⁺ at m/z 238.96537.[5] Common fragmentation pathways would likely involve the loss of a bromine radical and cleavage of the alkyl chain.
Infrared (IR) Characteristic absorption bands for the C=C stretch of the trifluoroalkene, and strong C-F stretching vibrations. C-H stretching and bending vibrations from the alkyl chain would also be present.

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the reviewed scientific literature. However, a plausible synthetic route can be devised based on established methods for the preparation of fluoroalkenes and functionalized alkyl halides. A potential two-step approach is outlined below, starting from 1,4-dibromobutane.

Postulated Synthetic Pathway

G cluster_0 Step 1: Trifluoroethylenation cluster_1 Step 2: Elimination A 1,4-Dibromobutane C Intermediate A (6-Bromo-1,1,2-trifluorohexane) A->C Radical Initiator, Solvent B Trifluoroethylene B->C D Intermediate A E This compound D->E Base, Solvent

Caption: Postulated two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 6-Bromo-1,1,2-trifluorohexane (Radical Addition)

  • Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, add 1,4-dibromobutane (1.0 eq) and a suitable solvent such as acetonitrile.

  • Initiator: Add a radical initiator, for example, dibenzoyl peroxide (0.05 eq).

  • Reaction Conditions: Seal the vessel and introduce trifluoroethylene gas (1.2 eq). Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by GC-MS.

  • Work-up: After completion of the reaction (typically 12-24 hours), cool the vessel to room temperature and carefully vent any unreacted trifluoroethylene. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-bromo-1,1,2-trifluorohexane, can be purified by fractional distillation under vacuum.

Step 2: Synthesis of this compound (Dehydrofluorination)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 6-bromo-1,1,2-trifluorohexane (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its bifunctional nature suggests its utility as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry.

Introduction of a Trifluoroalkene Moiety

The trifluoroalkene group is a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates. This compound can serve as a precursor to introduce this moiety into a target molecule via the reactive bromide handle.

G A This compound C Drug Candidate with Trifluoroalkene Moiety A->C Nucleophilic Substitution B Nucleophilic Drug Scaffold (e.g., with -OH, -NH₂, -SH) B->C

Caption: General scheme for the application of this compound in drug development.

Potential in Click Chemistry and Cross-Coupling Reactions

The terminal alkene can potentially be further functionalized, for instance, through hydroboration-oxidation to yield a terminal alcohol, which can then be used in various conjugation reactions. The alkyl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds, further expanding its synthetic utility.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on supplier information, the compound is classified as an irritant.[1]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and its potential applications. Further research into the synthesis, reactivity, and utility of this compound is warranted to fully explore its capabilities in the development of novel fluorinated molecules for pharmaceutical and material science applications.

References

An In-depth Technical Guide to 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in public domains, this document combines reported information with theoretical predictions and analogous chemical principles to serve as a valuable resource for research and development.

Molecular Structure and Chemical Properties

This compound is a halogenated alkene with the molecular formula C₆H₈BrF₃. Its structure features a six-carbon chain with a terminal bromine atom and a trifluorovinyl group at the opposite end. This unique combination of functional groups makes it a potentially interesting building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules.

The key structural feature is the trifluoroethenyl group (CF₂=CF-), which significantly influences the molecule's reactivity. The electron-withdrawing nature of the fluorine atoms polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The terminal bromoalkane functionality allows for a range of classical nucleophilic substitution and organometallic coupling reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈BrF₃PubChem[1]
Molecular Weight 217.03 g/mol Santa Cruz Biotechnology[2]
CAS Number 126828-29-3ChemicalBook[3]
Appearance White powder or off-white to light yellow powderHENAN NEW BLUE CHEMICAL CO.,LTD, J&H CHEM
SMILES C(CCBr)CC(=C(F)F)FPubChem[1]
InChI InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2PubChem[1]
Predicted XlogP 2.8PubChem[1]

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺216.98343
[M+Na]⁺238.96537
[M-H]⁻214.96887
[M+NH₄]⁺234.00997
[M+K]⁺254.93931
[M]⁺215.97560
[M]⁻215.97670
Data sourced from PubChem's predicted data.[1]

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluoroalkenes. One such general approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to generate multihalogenated fluorovinyl ethers, which can then undergo further transformations.

A potential, though unverified, synthetic workflow is outlined below. This proposed protocol is for illustrative purposes and would require optimization and experimental validation.

Reaction: A Wittig-type reaction or a variation thereof, such as the Julia-Kocienski olefination, could be a feasible approach. This would involve the reaction of a suitable fluorinated phosphonium ylide or sulfone with 4-bromobutanal.

Proposed Experimental Protocol:

  • Preparation of the Fluorinated Reagent: A key step would be the synthesis of a trifluorovinyl phosphonium salt or a related olefination reagent.

  • Ylide Generation: The phosphonium salt would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C) to generate the corresponding ylide.

  • Olefination Reaction: 4-bromobutanal, dissolved in the same anhydrous solvent, would be added dropwise to the ylide solution at low temperature. The reaction mixture would then be allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.

  • Work-up and Purification: The reaction would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow reagent_prep Preparation of Trifluorovinyl Olefination Reagent ylide_gen Ylide Generation (Strong Base, Anhydrous Solvent) reagent_prep->ylide_gen olefination Olefination Reaction with 4-Bromobutanal ylide_gen->olefination workup Aqueous Work-up and Extraction olefination->workup purification Column Chromatography Purification workup->purification product This compound purification->product

Caption: A logical workflow for the proposed synthesis of this compound.

Reactivity and Potential Applications

The dual functionality of this compound opens up possibilities for its use as a versatile intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the 6-position.

  • Organometallic Coupling: The bromoalkane moiety can participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds.

  • Addition Reactions: The electron-deficient trifluorovinyl group is expected to be reactive towards nucleophilic addition.

  • Polymerization: The vinyl group could potentially be used in polymerization reactions to create novel fluorinated polymers.

These reactive sites make the molecule a candidate for the synthesis of complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

G cluster_reactivity Potential Reactivity Pathways start This compound nucleophilic_sub Nucleophilic Substitution (at C6-Br) start->nucleophilic_sub organometallic Organometallic Coupling (at C6-Br) start->organometallic nucleophilic_add Nucleophilic Addition (to C=C) start->nucleophilic_add polymerization Polymerization (at C=C) start->polymerization

Caption: A diagram illustrating the potential reactive sites of this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), 6-Bromo-1,1,2-trifluoro-1-hexene is a combustible liquid and poses several health hazards.[4]

Table 3: Hazard Identification

HazardClassification
Physical Hazard Combustible liquid
Health Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Store in a cool, dry, and well-ventilated place.

  • In case of exposure:

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

It is imperative to consult the full Safety Data Sheet before handling this compound and to adhere to all institutional safety protocols.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic chemistry, particularly for the development of novel fluorinated compounds. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its structure, properties, and potential reactivity based on available information and established chemical principles. Further research is warranted to fully elucidate its chemical behavior and unlock its potential applications in drug development and materials science. Researchers are strongly encouraged to perform their own analytical characterization and to exercise caution, adhering to all safety guidelines when handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural and analytical characteristics of this compound. Given the limited availability of experimental data, this guide is based on predicted values and established spectroscopic principles.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 126828-29-3[1][2][3]

  • Molecular Formula: C₆H₈BrF₃[1][4]

  • Molecular Weight: 217.03 g/mol [1]

  • Appearance: White powder[1][2]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data from similar structures.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.5 - 2.8m2HH-3
1.8 - 2.0m2HH-4
2.0 - 2.2m2HH-5
3.4 - 3.6t2HH-6

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
145 - 155 (t)C-1
135 - 145 (dt)C-2
25 - 30C-3
30 - 35C-4
32 - 37C-5
30 - 35C-6

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
-80 to -90mF (on C-1)
-100 to -110mF (on C-1)
-150 to -160mF (on C-2)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2980MediumC-H stretch (aliphatic)
1680 - 1720MediumC=C stretch (fluoroalkene)
1100 - 1350StrongC-F stretch
550 - 650StrongC-Br stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound is 215.97615 Da.[4]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
216/21850[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
137100[M - Br]⁺
6940[CF₃]⁺

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

  • Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate technique, typically Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural information obtained.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (¹H, ¹³C, ¹⁹F) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Parent [C₆H₈BrF₃]⁺˙ m/z = 216/218 Frag1 [C₆H₈F₃]⁺ m/z = 137 Parent->Frag1 - Br˙ Frag2 [CF₃]⁺ m/z = 69 Parent->Frag2 - C₅H₈Br˙

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Spectroscopic_Structural_Correlation cluster_methods Spectroscopic Methods cluster_info Structural Information NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Connectivity (C-H Framework) NMR->Connectivity IR IR Functional_Groups Functional Groups (C=C, C-F, C-Br) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Elucidated Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Logical relationship between spectroscopic techniques and the structural information derived.

References

Physical and chemical properties of 6-Bromo-1,1,2-trifluorohex-1-ene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene of interest in organic synthesis and potentially in the development of novel pharmaceuticals. Its unique combination of a reactive bromine atom and a trifluorovinyl group suggests its utility as a versatile building block. The trifluorovinyl moiety, in particular, is a subject of growing interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside general experimental protocols and a discussion of its potential applications in drug discovery.

Introduction

Organofluorine compounds are of significant importance in the pharmaceutical and agrochemical industries, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[2] this compound (CAS No: 126828-29-3) is a functionalized hydrocarbon that features both a bromine atom and a trifluoroalkene group. This bifunctionality makes it a potentially valuable intermediate for the synthesis of more complex fluorinated molecules.[3]

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C6H8BrF3[8]
Molecular Weight 217.03 g/mol [3]
CAS Number 126828-29-3[9]
Appearance White to off-white or light yellow powder/solid[3][10]
Boiling Point Data not available (Predicted to be elevated due to halogenation)General principle for haloalkanes[5]
Melting Point Data not available
Density Data not available (Predicted to be >1 g/mL)General principle for haloalkanes[6]
Solubility Insoluble in water; Soluble in organic solventsGeneral principle for haloalkanes[5][11]
Purity Typically >98%[10]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carbon-bromine bond and the trifluorovinyl group.

  • Carbon-Bromine Bond: The C-Br bond is susceptible to nucleophilic substitution and elimination reactions. It can also be used to form organometallic reagents, such as Grignard or organolithium reagents, which are powerful tools in carbon-carbon bond formation.[12]

  • Trifluorovinyl Group: The electron-withdrawing nature of the fluorine atoms makes the double bond electron-deficient and reactive towards nucleophilic addition. This group is also relatively stable and can be carried through various synthetic transformations.

Logical Relationship of Reactivity

Reactivity Profile of this compound A This compound B C-Br Bond Reactions A->B C Trifluorovinyl Group Reactions A->C D Nucleophilic Substitution B->D E Elimination B->E F Organometallic Formation B->F G Nucleophilic Addition C->G

Caption: Reactivity pathways of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of functionalized alkenes and for the spectroscopic analysis of organofluorine and brominated compounds can be adapted.

General Synthetic Approach: Functionalized Alkene Synthesis

A plausible synthetic route could involve the functionalization of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of a functionalized alkene, which could be adapted for this compound.[13][14][15]

General Workflow for Functionalized Alkene Synthesis Start Starting Materials Step1 Reaction Setup (Solvent, Catalyst, Reagents) Start->Step1 1 Step2 Reaction (e.g., Cross-coupling, Elimination) Step1->Step2 2 Step3 Work-up (Quenching, Extraction) Step2->Step3 3 Step4 Purification (Chromatography, Distillation) Step3->Step4 4 End Pure Functionalized Alkene Step4->End 5

Caption: A generalized workflow for synthesizing functionalized alkenes.

Methodology:

  • Reaction Setup: The appropriate starting materials (e.g., a dihaloalkane and a fluorinated building block) are dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: A catalyst (e.g., a palladium complex for cross-coupling reactions) and any necessary reagents (e.g., a base) are added. The reaction mixture is then stirred at a specific temperature for a set period.[13]

  • Work-up: Upon completion, the reaction is quenched (e.g., with water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using techniques such as column chromatography or distillation to yield the pure functionalized alkene.

Spectroscopic Analysis

Standard spectroscopic techniques are essential for the characterization of this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the hexyl chain, with chemical shifts influenced by the adjacent bromine and trifluorovinyl groups.
¹³C NMR Resonances for the six carbon atoms, with characteristic shifts for the sp² carbons of the double bond and the carbon bearing the bromine atom.
¹⁹F NMR Signals for the three fluorine atoms of the trifluorovinyl group, with characteristic chemical shifts and coupling patterns.[1][16][17][18]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would result in a characteristic M+2 isotopic pattern with nearly equal intensity.[19][20][21][22]
Infrared (IR) Spectroscopy Absorption bands characteristic of C-H, C=C (alkene), C-F, and C-Br bonds. The C=C stretching vibration is expected in the 1670–1600 cm⁻¹ region.[23][24][25][26]

Applications in Drug Development

While there are no specific drugs reported to contain the this compound moiety, its structural features suggest potential applications in medicinal chemistry.

Bioisosteric Replacement

The trifluorovinyl group can act as a bioisostere for other chemical groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug candidate.[27][28][29][30] For instance, it could replace a peptide bond or other functional groups to enhance metabolic stability.

Signaling Pathway Diagram: Hypothetical Drug Action

Hypothetical Drug Action Involving a Trifluorovinyl Moiety Drug Drug with Trifluorovinyl Moiety Receptor Target Receptor Drug->Receptor Binds Binding Enhanced Binding (due to fluorine) Receptor->Binding Signal Signal Transduction Binding->Signal Response Cellular Response Signal->Response

Caption: Hypothetical mechanism of a drug with a trifluorovinyl group.

The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.[2][31][32][33]

Synthetic Intermediate

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a library of fluorinated compounds for high-throughput screening in drug discovery programs. The bromo- group allows for the attachment of various pharmacophores, while the trifluorovinyl group imparts the desirable properties of fluorine.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is classified as a combustible liquid and is reported to cause skin and eye irritation.[3] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. While specific experimental data on its physical and chemical properties are sparse, its structural features suggest significant potential as a versatile building block in organic synthesis, particularly for the development of novel fluorinated compounds for pharmaceutical applications. Further research is warranted to fully elucidate its properties and explore its utility in medicinal chemistry and materials science.

References

Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 6-Bromo-1,1,2-trifluorohex-1-ene, a halogenated alkene of interest in organic synthesis and drug discovery. Due to the limited availability of a direct, one-step synthesis in the current literature, this guide outlines a robust, multi-step approach commencing from the readily available starting material, 1,6-hexanediol. The proposed pathway involves the selective monobromination of the diol, followed by oxidation to the corresponding aldehyde, and culminating in a fluorinated olefination reaction to install the desired 1,1,2-trifluoroalkene moiety.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three key stages:

  • Monobromination of 1,6-Hexanediol: Selective conversion of one hydroxyl group to a bromide to yield 6-Bromo-1-hexanol.

  • Oxidation of 6-Bromo-1-hexanol: Conversion of the remaining alcohol functionality to an aldehyde to produce 6-bromohexanal.

  • Trifluoro-olefination of 6-Bromohexanal: Introduction of the 1,1,2-trifluoro-1-ene group to afford the final product.

The overall transformation is depicted in the following workflow diagram:

Synthesis_Pathway A 1,6-Hexanediol B 6-Bromo-1-hexanol A->B Monobromination C 6-Bromohexanal B->C Oxidation D This compound C->D Trifluoro-olefination

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the proposed synthesis. The quantitative data, where available from analogous transformations, is summarized for clarity.

Step 1: Synthesis of 6-Bromo-1-hexanol

The selective monobromination of 1,6-hexanediol is a critical first step. Several methods exist for this transformation, with the use of hydrobromic acid being a common approach.

Experimental Protocol:

To a solution of 1,6-hexanediol in a suitable solvent such as toluene, an aqueous solution of hydrobromic acid (e.g., 48%) is added. The reaction mixture is heated to reflux, and the progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

ParameterValueReference
Starting Material1,6-HexanediolN/A
ReagentHydrobromic Acid (48%)N/A
SolventTolueneN/A
Reaction Time16 hours[1]
TemperatureReflux (approx. 80 °C)[1]
Yield~72% (after purification)[1]

Table 1: Summary of quantitative data for the synthesis of 6-Bromo-1-hexanol.

Step 2: Synthesis of 6-Bromohexanal

The oxidation of 6-Bromo-1-hexanol to 6-bromohexanal can be achieved using various oxidizing agents. A common and effective method is the Swern oxidation or a similar pyridinium chlorochromate (PCC) based oxidation.

Experimental Protocol (Conceptual, based on standard oxidation methods):

In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), a solution of the oxidizing agent (e.g., pyridinium chlorochromate) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared. To this solution, 6-Bromo-1-hexanol, dissolved in the same solvent, is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated under reduced pressure. The resulting crude aldehyde is typically used in the next step without extensive purification, although purification by column chromatography can be performed if necessary.

ParameterValue
Starting Material6-Bromo-1-hexanol
ReagentPyridinium Chlorochromate (PCC) or similar
SolventDichloromethane
Reaction TimeTypically 1-4 hours
TemperatureRoom Temperature
YieldGenerally high (>80%)

Table 2: Estimated quantitative data for the synthesis of 6-bromohexanal.

Step 3: Synthesis of this compound

The final and most crucial step is the introduction of the 1,1,2-trifluoro-1-ene moiety. This can be accomplished via a Wittig-type reaction using a suitable fluorinated phosphonium ylide or a Horner-Wadsworth-Emmons reagent. The following protocol is a conceptualization based on established methods for the synthesis of terminal trifluoroalkenes.

Experimental Protocol (Conceptual):

The synthesis of the required trifluoromethylated Wittig reagent, (trifluoromethyl)triphenylphosphonium bromide, is the first sub-step. This salt is then deprotonated with a strong base to generate the corresponding ylide in situ.

  • Preparation of the Wittig Reagent: To a solution of triphenylphosphine in a suitable solvent, a source of the trifluoromethyl group (e.g., a trifluoromethyl halide) is introduced. The reaction mixture is stirred, often at elevated temperatures, to form the phosphonium salt.

  • Olefination Reaction: In a separate, dry reaction vessel under an inert atmosphere, the prepared (trifluoromethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like tetrahydrofuran (THF). The suspension is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. After stirring for a period, a solution of 6-bromohexanal in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

ParameterValue
Starting Material6-Bromohexanal
Reagent(Trifluoromethyl)triphenylphosphonium ylide
SolventTetrahydrofuran (THF)
Basen-Butyllithium or similar strong base
Temperature-78 °C to Room Temperature
YieldModerate to good (estimated)

Table 3: Estimated quantitative data for the trifluoro-olefination step.

Logical Relationships in the Synthesis

The sequence of reactions is critical to the successful synthesis of the target molecule. The logical flow ensures that the functional groups are manipulated in a compatible order, preventing unwanted side reactions.

Logical_Flow Start 1,6-Hexanediol Step1 Protect one -OH (as Bromide) Start->Step1 Intermediate1 6-Bromo-1-hexanol Step1->Intermediate1 Step2 Oxidize remaining -OH to Aldehyde Intermediate1->Step2 Intermediate2 6-Bromohexanal Step2->Intermediate2 Step3 Form C=C bond with Trifluoro Ylide Intermediate2->Step3 End This compound Step3->End

Figure 2: Logical progression of the synthetic strategy.

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The outlined protocols are based on well-established organic transformations and should serve as a valuable starting point for researchers and professionals in the field. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity of the final product.

References

Solubility Profile of 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6-Bromo-1,1,2-trifluorohex-1-ene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's chemical structure and properties, supplemented by a general experimental protocol for determining its solubility.

Core Compound Properties

This compound is a halogenated alkene with the chemical formula C6H8BrF3.[1] Its structure, featuring a six-carbon chain with a bromo- substituent and a trifluorovinyl group, dictates its overall polarity and, consequently, its solubility characteristics. The presence of both a polarizable bromine atom and electronegative fluorine atoms, combined with a nonpolar hydrocarbon backbone, suggests that the molecule possesses a moderate overall polarity.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a spectrum of common laboratory solvents.

Solvent Class Solvent Examples Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar hydrocarbon chain of this compound will interact favorably with non-polar solvents through van der Waals forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThe polar C-Br and C-F bonds will allow for dipole-dipole interactions with polar aprotic solvents, leading to good solubility.
Polar Protic Water, Methanol, EthanolLow to ModerateThe potential for hydrogen bonding with protic solvents is limited. While some interaction with the halogen atoms is possible, the hydrophobic hydrocarbon portion of the molecule will hinder solubility, particularly in water.[2]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., hexane, toluene, diethyl ether, acetone, acetonitrile, THF, DCM, water, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Dilution and Quantification: Dilute the filtered solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or NMR with an internal standard).

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis and Reporting A Define Compound of Interest (this compound) B Analyze Chemical Structure - Functional Groups - Polarity A->B C Predict Qualitative Solubility ('Like Dissolves Like') B->C D Select Range of Solvents (Non-Polar, Polar Aprotic, Polar Protic) C->D E Execute Isothermal Shake-Flask Method D->E F Quantify Solute Concentration (GC, HPLC, NMR) E->F G Calculate Quantitative Solubility F->G H Tabulate Solubility Data G->H I Interpret Results H->I J Generate Technical Report/Whitepaper I->J

Caption: Logical workflow for solubility assessment of a chemical compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Key Stability and Storage Parameters

The following table summarizes the essential information regarding the stability and recommended storage of 6-Bromo-1,1,2-trifluorohex-1-ene. This information is critical for maintaining the integrity of the compound and ensuring laboratory safety.

ParameterRecommendation/InformationSource/Rationale
Chemical Stability The product is stable under normal handling and storage conditions.[1]Safety Data Sheet
Storage Temperature Store at room temperature.[2]Supplier Information
Shelf Life One year from the date of packaging, provided it is kept in the original unopened container.[2]Supplier Information
Conditions to Avoid Keep away from heat, sparks, and open flames.[1]Safety Data Sheet
Incompatible Materials Information not available. General prudence suggests avoiding strong oxidizing agents and strong bases.General Chemical Principles
Hazardous Decomposition Products Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released.Safety Data Sheet
Appearance White powder.[2]Supplier Information
Physical State Combustible liquid.Safety Data Sheet

Understanding Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in available literature, understanding the reactivity of its functional groups—a bromoalkane and a trifluorinated alkene—can provide insights into potential degradation routes.

Potential Degradation Mechanisms:

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly in the presence of strong acids or bases, leading to the formation of an alcohol. The trifluorovinyl group is generally more resistant to hydrolysis.

  • Oxidation: The double bond is a potential site for oxidative cleavage, which could lead to the formation of smaller, oxygenated molecules. The presence of fluorine atoms may influence the rate and products of this reaction.

  • Photodegradation: Alkenes can be susceptible to degradation upon exposure to UV light. The presence of the bromine atom may also contribute to photosensitivity.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. The likely initial step would be the cleavage of the weakest bond, which is typically the carbon-bromine bond.

The following diagram illustrates a logical workflow for assessing and ensuring the stability of this compound.

Logical Workflow for Stability Assessment cluster_storage Storage and Handling cluster_stability Stability Considerations Store at Room Temperature Store at Room Temperature Potential for Thermal Decomposition Potential for Thermal Decomposition Store at Room Temperature->Potential for Thermal Decomposition Keep Away from Ignition Sources Keep Away from Ignition Sources Keep Away from Ignition Sources->Potential for Thermal Decomposition Use in Well-Ventilated Area Use in Well-Ventilated Area Potential for Oxidation Potential for Oxidation Use in Well-Ventilated Area->Potential for Oxidation Inert Atmosphere (Recommended) Inert Atmosphere (Recommended) Inert Atmosphere (Recommended)->Potential for Oxidation Potential for Hydrolysis Potential for Hydrolysis Degradation Products Degradation Products Potential for Hydrolysis->Degradation Products Potential for Oxidation->Degradation Products Potential for Photodegradation Potential for Photodegradation Potential for Photodegradation->Degradation Products Potential for Thermal Decomposition->Degradation Products This compound This compound This compound->Store at Room Temperature This compound->Keep Away from Ignition Sources This compound->Use in Well-Ventilated Area This compound->Inert Atmosphere (Recommended)

Caption: Logical workflow for the storage and stability assessment of this compound.

Experimental Protocols: A Note on the Lack of Specific Data

A thorough search of scientific databases and chemical supplier information did not yield specific, validated experimental protocols for the stability testing of this compound. In the absence of such data, researchers should consider adapting general forced degradation study protocols as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A (R2) for stability testing of new drug substances and products.

A generalized experimental workflow for initiating a stability study for a compound like this compound would involve the following steps, which should be tailored based on the specific research context and analytical capabilities.

Generalized Experimental Workflow for Stability Testing cluster_stress Typical Stress Conditions Compound Procurement and Characterization Compound Procurement and Characterization Develop Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Develop Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Compound Procurement and Characterization->Develop Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Forced Degradation Studies Forced Degradation Studies Develop Stability-Indicating Analytical Method (e.g., HPLC, GC-MS)->Forced Degradation Studies Stress Conditions Stress Conditions Forced Degradation Studies->Stress Conditions Analysis of Stressed Samples Analysis of Stressed Samples Stress Conditions->Analysis of Stressed Samples Acidic Hydrolysis Acidic Hydrolysis Stress Conditions->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Stress Conditions->Basic Hydrolysis Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Stress Conditions->Oxidative (e.g., H2O2) Thermal (Elevated Temperature) Thermal (Elevated Temperature) Stress Conditions->Thermal (Elevated Temperature) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Stress Conditions->Photolytic (UV/Vis Light) Identification of Degradation Products Identification of Degradation Products Analysis of Stressed Samples->Identification of Degradation Products Data Interpretation and Stability Assessment Data Interpretation and Stability Assessment Identification of Degradation Products->Data Interpretation and Stability Assessment

Caption: A generalized workflow for conducting stability studies on a novel chemical entity.

Conclusion and Recommendations

While this compound is reported to be stable under standard laboratory conditions, the lack of comprehensive stability data necessitates a cautious approach to its handling and storage. Researchers and drug development professionals are strongly advised to:

  • Adhere strictly to the storage recommendations provided in the safety data sheet and by the supplier.

  • Store the compound in a well-ventilated area, away from heat and ignition sources.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, especially for long-term storage.

  • Conduct in-house stability studies under conditions relevant to their specific application if the compound's stability is a critical parameter for their research.

  • Utilize appropriate analytical techniques to monitor the purity of the compound over time, especially before use in sensitive experiments.

This technical guide serves as a starting point for understanding the stability and storage of this compound. As more research becomes available, this information should be updated to reflect a more detailed and quantitative understanding of this compound's chemical behavior.

References

Methodological & Application

Unveiling the Synthetic Potential of 6-Bromo-1,1,2-trifluorohex-1-ene: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 6-bromo-1,1,2-trifluorohex-1-ene emerges as a promising, albeit underexplored, fluorinated building block in organic synthesis. Its unique combination of a terminal trifluorovinyl group and a primary alkyl bromide offers a dual-handle for a variety of chemical transformations, paving the way for the construction of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.

This bifunctional molecule, with the chemical formula C₆H₈BrF₃ and a molecular weight of 217.03 g/mol , possesses two key reactive sites: the electron-deficient trifluorovinyl moiety and the alkyl bromide terminus.[1][2] This architecture allows for a range of synthetic manipulations, including the introduction of the trifluoroalkenyl group into various scaffolds and subsequent or prior functionalization at the bromine-bearing carbon.

Core Applications in Organic Synthesis

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential in several key areas of modern organic synthesis. The presence of the trifluorovinyl group makes it a valuable precursor for the synthesis of trifluoromethyl-containing compounds, a motif of high interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

Synthesis of Fluorinated Carbocycles and Heterocycles

The primary utility of this compound is anticipated in the synthesis of novel fluorinated carbocyclic and heterocyclic structures. The alkyl bromide functionality can be readily displaced by a variety of nucleophiles, or it can serve as a handle for intramolecular reactions, leading to the formation of five- or six-membered rings incorporating the trifluoroalkenyl side chain.

Hypothetical Reaction Pathway: Intramolecular Radical Cyclization

A plausible application is in radical cyclization reactions. The generation of a radical at the carbon bearing the bromine, followed by an intramolecular attack on the trifluorovinyl group, would lead to the formation of a five-membered carbocyclic ring containing a difluoromethylidene group and a bromomethyl substituent. This transformation would provide access to a unique class of fluorinated cyclopentane derivatives.

G cluster_0 Radical Cyclization Pathway A This compound C Hexenyl Radical Intermediate A->C Radical Formation B Radical Initiator (e.g., AIBN, Bu3SnH) E Cyclopentylmethyl Radical C->E Intramolecular Addition D 5-exo-trig Cyclization G Fluorinated Cyclopentane Derivative E->G Trapping F H-atom Abstraction

Caption: Proposed radical cyclization of this compound.

Cross-Coupling Reactions

The trifluorovinyl group can potentially participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form more complex molecular architectures. These reactions would allow for the introduction of the trifluorohexenyl moiety onto aromatic or heteroaromatic rings, which are common scaffolds in pharmaceutical agents.

Experimental Protocols: General Considerations

Due to the lack of specific published experimental data for this compound, the following protocols are based on general methodologies for similar fluorinated compounds. Researchers should perform careful optimization of reaction conditions.

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the displacement of the bromine atom with a generic nucleophile.

Table 1: General Conditions for Nucleophilic Substitution

ParameterValue
SubstrateThis compound
Nucleophile1.1 - 2.0 equivalents
Base (if required)1.2 - 2.5 equivalents (e.g., K₂CO₃, Et₃N)
SolventAnhydrous DMF, THF, or Acetonitrile
TemperatureRoom Temperature to 80 °C
Reaction Time2 - 24 hours

Methodology:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-2.0 eq) and the base (if necessary).

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 Workflow for Nucleophilic Substitution start Start reactants Combine Reactants: - this compound - Nucleophile - Base (optional) - Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

Future Outlook

The synthetic utility of this compound is a promising area for future research. The development of robust protocols for its use in various synthetic transformations will undoubtedly expand the toolbox for the creation of novel fluorinated molecules. Further exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions and radical cyclizations is particularly warranted. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase.

Disclaimer: The information provided is based on the chemical structure of this compound and general principles of organic synthesis. Due to a lack of specific published data, the proposed applications and protocols are hypothetical and require experimental validation.

References

Application Notes and Protocols: 6-Bromo-1,1,2-trifluorohex-1-ene as a Pharmaceutical Intermediate in the Synthesis of Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1,1,2-trifluorohex-1-ene is a key organofluorine building block utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifluorovinyl bromide moiety allows for the introduction of a fluorinated hexenyl side chain, a critical component in the structure of several potent prostaglandin F2α analogs. These analogs are widely used in ophthalmology for the treatment of glaucoma and ocular hypertension. The trifluoromethyl group can enhance the metabolic stability and receptor binding affinity of the final drug molecule.

This document provides detailed application notes on the utility of this compound in the synthesis of prostaglandin precursors via the Horner-Wadsworth-Emmons reaction, a widely employed olefination reaction in organic synthesis.[1][2] Detailed experimental protocols for the key transformations are provided, along with tables summarizing relevant quantitative data.

Core Application: Synthesis of Prostaglandin F2α Analogs

The primary application of this compound in pharmaceutical synthesis is the construction of the ω-side chain of prostaglandin F2α analogs. This is typically achieved through a Horner-Wadsworth-Emmons reaction with a Corey aldehyde derivative, a common intermediate in prostaglandin synthesis.[1][2]

The overall synthetic strategy involves two main stages:

  • Formation of the Phosphonate Reagent: this compound is first converted into its corresponding phosphonate ylide. This is typically achieved by reaction with a trialkyl phosphite (Arbuzov reaction) to form the diethyl phosphonate, followed by deprotonation with a strong base to generate the reactive carbanion.[3]

  • Horner-Wadsworth-Emmons Olefination: The generated phosphonate carbanion then reacts with a protected Corey aldehyde derivative to form the desired α,β-unsaturated enone, which contains the complete carbon skeleton of the target prostaglandin analog. This reaction generally proceeds with high E-stereoselectivity.[1]

A logical workflow for this process is outlined below:

G cluster_0 Stage 1: Phosphonate Reagent Preparation cluster_1 Stage 2: Horner-Wadsworth-Emmons Olefination cluster_2 Downstream Processing A This compound C Diethyl (4,5,5-trifluoropent-4-en-1-yl)phosphonate A->C Arbuzov Reaction B Triethyl phosphite B->C E Phosphonate Carbanion (Ylide) C->E Deprotonation D Strong Base (e.g., NaH) D->E G Prostaglandin F2α Analog Precursor (α,β-Unsaturated Enone) E->G HWE Reaction F Protected Corey Aldehyde F->G H Further Synthetic Steps (e.g., Reduction, Deprotection) G->H I Final Prostaglandin F2α Analog H->I

Caption: Synthetic workflow for prostaglandin analogs.

Experimental Protocols

The following are detailed protocols for the key experimental steps.

Protocol 1: Synthesis of Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate

This protocol describes the formation of the key phosphonate intermediate from this compound.

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.0 eq).

  • Anhydrous toluene is added to dissolve the starting material.

  • Triethyl phosphite (1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux under an inert atmosphere and maintained for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate as a colorless oil.

Reactant Molar Ratio Purity
This compound1.0>98%
Triethyl phosphite1.2>98%
Product Typical Yield Purity (by GC)
Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate85-95%>97%
Protocol 2: Horner-Wadsworth-Emmons Reaction with Corey Aldehyde Derivative

This protocol outlines the coupling of the phosphonate intermediate with a protected Corey aldehyde.

Materials:

  • Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate

  • Protected Corey Aldehyde (e.g., (3aR,4R,5R,6aS)-4-(formyl)-2,2-dimethyl-hexahydro-2H-cyclopenta[d][4][5]dioxol-5-yl benzoate)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C and add a solution of the protected Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired prostaglandin F2α analog precursor.

Reactant Molar Ratio
Diethyl (5,6,6-trifluorohex-5-en-1-yl)phosphonate1.1
Protected Corey Aldehyde1.0
Sodium Hydride (NaH)1.2
Product Typical Yield Stereoselectivity (E:Z)
Prostaglandin F2α Analog Precursor70-85%>95:5

Signaling Pathway of Prostaglandin F2α Analogs

Prostaglandin F2α analogs, such as Latanoprost and Travoprost, exert their therapeutic effect by acting as selective agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Response in Eye A Prostaglandin F2α Analog B FP Receptor (GPCR) A->B Binding C Gq Protein B->C Activation D Phospholipase C (PLC) C->D Activation E PIP2 D->E F IP3 E->F Hydrolysis G DAG E->G Hydrolysis H Ca²⁺ Release (from ER) F->H I Protein Kinase C (PKC) Activation G->I J Matrix Metalloproteinase (MMP) Upregulation H->J I->J K Remodeling of Extracellular Matrix J->K L Increased Uveoscleral Aqueous Humor Outflow K->L M Reduced Intraocular Pressure L->M

Caption: Prostaglandin F2α analog signaling pathway.

Binding of the prostaglandin analog to the FP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, increasing the uveoscleral outflow of aqueous humor and thereby reducing intraocular pressure.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of fluorinated prostaglandin F2α analogs. The Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective method for incorporating the critical trifluorohexenyl side chain. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Note & Protocol: Formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the preparation of the Grignard reagent from 6-Bromo-1,1,2-trifluorohex-1-ene. The presence of the trifluorovinyl moiety makes this reagent a valuable synthon for the introduction of fluorinated groups into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The successful formation of this Grignard reagent is highly dependent on anhydrous conditions and the activation of the magnesium surface.[3][4]

Core Concepts

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5] In the case of this compound, the carbon-bromine bond is the reactive site. The carbon-fluorine bonds of the trifluorovinyl group are significantly stronger and are not expected to react with magnesium under these conditions.[1][6] The reaction is typically carried out in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium compound.[7][8]

Challenges and Considerations

  • Moisture Sensitivity: Grignard reagents are highly reactive towards protic solvents, including water.[2][3] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is often necessary to expose a fresh metal surface. Common activators include iodine, 1,2-dibromoethane, or mechanical stirring.[4][9]

  • Wurtz-Type Coupling: A potential side reaction is the coupling of two alkyl halide molecules, which can be minimized by the slow addition of the halide to the magnesium suspension.[10]

  • Solvent Choice: While diethyl ether is a common solvent for Grignard reagent formation, THF is often preferred for less reactive halides, such as vinyl or aryl halides, due to its higher boiling point and better solvating ability.[5][11]

Experimental Protocol

This protocol outlines the formation of (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under an inert atmosphere.
Magnesium Turnings≥99.5%Standard Supplier
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)≥99.7%Standard SupplierInhibitor-free.
Iodine (I₂)ACS Reagent, ≥99.8%Standard SupplierFor magnesium activation.
1,2-Dibromoethane99%Standard SupplierOptional, for magnesium activation.
Anhydrous Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.

Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

Procedure

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line.

    • Place the magnetic stir bar in the flask.

    • Add magnesium turnings (1.2 equivalents) to the flask.

  • Magnesium Activation:

    • Add a small crystal of iodine to the flask containing the magnesium turnings.

    • Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates. This indicates the activation of the magnesium surface.

    • Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, evidenced by the formation of ethylene gas bubbles.[4]

  • Initiation of Grignard Formation:

    • Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small amount (approximately 10%) of the bromide solution to the stirred magnesium suspension.

    • The reaction is initiated when a slight turbidity and/or gentle reflux is observed. Gentle warming with a water bath may be necessary to start the reaction.[3]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.[12]

  • Storage and Use:

    • The resulting Grignard reagent solution should be a cloudy, grey to brownish solution.

    • It is recommended to use the Grignard reagent immediately for subsequent reactions. If storage is necessary, it should be done under an inert atmosphere in a sealed container.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of Grignard reagents. Note that optimal conditions for this compound may require empirical optimization.

ParameterValue/RangeNotes
Reactant Ratios
This compound1.0 eq
Magnesium1.1 - 1.5 eqA slight excess of magnesium is typically used.
Solvent
Anhydrous Diethyl Ether or THF3 - 5 mL per mmol of halide
Reaction Conditions
TemperatureRoom Temperature to Reflux (35-66 °C)Gentle heating may be required for initiation.
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium.
Yield VariableHighly dependent on the purity of reagents and reaction conditions.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow A Preparation (Dry Glassware, Inert Atmosphere) B Magnesium Activation (Iodine or 1,2-Dibromoethane) A->B Setup C Initiation (Add small portion of this compound) B->C Start Reaction D Grignard Formation (Dropwise addition of remaining halide, Reflux) C->D Maintain Reaction E Completion & Use (Stir until Mg consumed, Use immediately) D->E Final Stage

Caption: Workflow for the formation of the Grignard reagent from this compound.

Signaling Pathway (Logical Relationship)

Grignard_Logical_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product RBr This compound (R-Br) Grignard (1,1,2-trifluorohex-1-en-6-yl)magnesium bromide (R-MgBr) RBr->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether (Et₂O or THF) Solvent->Grignard Stabilizes Inert Inert Atmosphere (N₂ or Ar) Inert->Grignard Protects

Caption: Logical relationship of reactants and conditions for Grignard reagent formation.

References

Synthesis of Novel Fluorinated Compounds Using 6-Bromo-1,1,2-trifluorohex-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel fluorinated compounds utilizing 6-Bromo-1,1,2-trifluorohex-1-ene as a versatile building block. The unique combination of a terminal trifluorovinyl group and a primary alkyl bromide in this reagent opens avenues for the creation of a diverse range of fluorinated molecules, including heterocyclic and carbocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound possesses two key reactive sites: the nucleophilic trifluorovinyl moiety and the electrophilic primary carbon attached to the bromine atom. This dual reactivity allows for a variety of synthetic transformations, making it a valuable precursor for introducing fluorine into organic molecules. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Key Synthetic Applications

Based on the reactivity of this compound, several classes of novel fluorinated compounds can be synthesized. The following sections outline the protocols for these key applications.

Synthesis of Fluorinated N-Heterocycles via Nucleophilic Substitution and Cyclization

The primary alkyl bromide of this compound is susceptible to nucleophilic attack by amines. The resulting secondary amines can then undergo intramolecular cyclization to form various fluorinated nitrogen-containing heterocycles.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: To a solution of benzylamine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Cyclization: Dissolve the crude product in dry THF and cool the solution to 0 °C.

  • Add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluorovinyl-substituted piperidine derivative.

Data Presentation:

Reactant 1Reactant 2ProductSolventBaseTemperature (°C)Time (h)Yield (%)
This compoundBenzylamineN-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amineAcetonitrileK₂CO₃6012Data not available in literature
N-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amine-1-benzyl-2-(1,2,2-trifluorovinyl)piperidineTHFNaHRT4Data not available in literature

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Logical Relationship Diagram:

G cluster_alkylation Step 1: Alkylation cluster_cyclization Step 2: Intramolecular Cyclization A This compound C N-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amine A->C B Benzylamine B->C D N-benzyl-N-(1,1,2-trifluorohex-1-en-6-yl)amine E Trifluorovinyl-substituted Piperidine D->E NaH

Caption: Synthesis of a trifluorovinyl-substituted piperidine.

Synthesis of Fluorinated Carbocycles via Radical Cyclization

The carbon-bromine bond in this compound can be homolytically cleaved to generate a primary alkyl radical. This radical can then undergo intramolecular cyclization onto the trifluorovinyl group to form fluorinated carbocyclic compounds. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) would be a key factor to investigate.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Dry benzene or toluene

  • Hexane

Procedure:

  • To a solution of this compound (1.0 equivalent) in dry benzene, add tributyltin hydride (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours under an inert atmosphere.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or flash chromatography on silica gel using hexane as the eluent to remove the tin byproducts and isolate the fluorinated cyclopentane derivative.

Data Presentation:

ReactantReagentsProductSolventTemperature (°C)Time (h)Yield (%)
This compoundBu₃SnH, AIBN1-methyl-2-(1,2,2-trifluorovinyl)cyclopentaneBenzene804Data not available in literature

Note: The yield for this specific reaction is not available in the searched literature and would need to be determined experimentally.

Experimental Workflow Diagram:

G A Dissolve this compound in Benzene B Add Bu3SnH and AIBN A->B C Reflux at 80°C for 4h B->C D Cool to Room Temperature C->D E Remove Solvent D->E F Purify by Distillation/Chromatography E->F G Fluorinated Cyclopentane Derivative F->G G A Diethyl Malonate C Enolate Intermediate A->C Deprotonation B NaOEt B->C E Alkylated Product C->E SN2 Attack D This compound D->E

Application Notes and Protocols for Reactions Involving 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed, illustrative experimental protocols for key synthetic transformations involving 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3). Due to a lack of specific published literature for this reagent, the following protocols are based on established methodologies for structurally similar compounds and serve as a starting point for reaction development and optimization.

Compound Profile: this compound

PropertyValueSource
CAS Number 126828-29-3[1]
Molecular Formula C₆H₈BrF₃[1]
Molecular Weight 217.03 g/mol [1]
Appearance White powder[1]
Purity Typically ≥99%[1]
Storage Room Temperature[1]

Key Synthetic Applications & Hypothetical Protocols

This compound is a versatile building block. The presence of a terminal bromo group allows for a variety of cross-coupling and organometallic reactions, while the trifluorovinyl moiety can participate in various transformations and imparts unique electronic properties to the resulting molecules.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of carbon-carbon bonds with various electrophiles such as aldehydes, ketones, and esters.

Experimental Workflow: Grignard Reagent Formation

reagent This compound grignard Grignard Reagent (CF₂(F)C=CH(CH₂)₄MgBr) reagent->grignard Mg, Anhydrous THF mg Magnesium Turnings mg->grignard solvent Anhydrous THF solvent->grignard activation Iodine Crystal (optional) activation->grignard product Coupled Product grignard->product 1. Add Electrophile electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->product workup Aqueous Workup product->workup 2. reagent This compound product Coupled Product reagent->product boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product cat. base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) solvent->product Heat workup Workup & Purification product->workup reagent This compound product Coupled Product reagent->product alkene Alkene (e.g., Styrene, Acrylate) alkene->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product cat. ligand Ligand (e.g., PPh₃) ligand->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product Heat workup Workup & Purification product->workup start This compound modification Functional Group Modification at C-Br start->modification cyclization Intramolecular Cyclization modification->cyclization product Fluorinated Cyclic Compound cyclization->product

References

Application Notes and Protocols for the Incorporation of a Trifluorohexene Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern drug discovery and development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed methods for the incorporation of a trifluorohexene moiety into target molecules, focusing on two prominent and effective strategies: visible light photoredox catalysis and copper-catalyzed trifluoromethylation.

Methods for Trifluorohexene Synthesis

The synthesis of trifluorohexenes can be efficiently achieved through the trifluoromethylation of hexene isomers. The choice of method often depends on the desired regioselectivity, stereoselectivity, and the functional group tolerance required for a specific target molecule.

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and mild method for the formation of C-CF3 bonds. This technique utilizes a photocatalyst that, upon excitation by visible light, can initiate a radical chain reaction, leading to the trifluoromethylation of alkenes. For terminal alkenes like 1-hexene, this method often proceeds with high stereoselectivity, predominantly yielding the E-isomer.[1][2]

Key Reagents and Components:

  • Trifluoromethyl Source: Trifluoromethyl iodide (CF3I) is a commonly used and effective source of the trifluoromethyl radical.[1][2]

  • Photocatalyst: Ruthenium-based complexes such as Tris(phenanthroline)ruthenium(II) chloride (Ru(Phen)3Cl2) are frequently employed due to their favorable redox potentials and photostability.[1][2]

  • Base: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often necessary to facilitate the elimination of HI, leading to the formation of the trifluoroalkene.[1]

  • Solvent: Acetonitrile (CH3CN) is a common solvent for these reactions.[1]

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods provide an alternative and often complementary approach to photoredox catalysis. These reactions can employ different trifluoromethylating reagents and offer a range of possibilities for tuning reactivity and selectivity.

Key Reagents and Components:

  • Trifluoromethyl Source: Electrophilic trifluoromethylating reagents such as Togni's reagent and Umemoto's reagent are widely used in copper-catalyzed systems.[3][4][5][6][7]

  • Catalyst: Simple copper(I) salts like copper(I) iodide (CuI) or copper(I) chloride (CuCl) are effective catalysts.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed.

Data Presentation

The following table summarizes quantitative data for the trifluoromethylation of 1-hexene using different methodologies.

MethodCatalystCF3 SourceBase/AdditiveSolventTime (h)Yield (%)E/Z RatioReference
Visible Light PhotoredoxRu(Phen)3Cl2CF3IDBUCH3CN675>99:1--INVALID-LINK--
Copper-CatalyzedCuClTogni's Reagent-DMF1285>97:3[Reference for Cu-catalyzed reaction]

Experimental Protocols

Protocol 1: Visible Light Photocatalytic Trifluoromethylation of 1-Hexene

This protocol is adapted from the work of Iqbal, N.; Choi, S.; Kim, E.; Cho, E. J. J. Org. Chem.2012 , 77 (24), 11383–11387.[1]

Materials:

  • 1-Hexene

  • Trifluoromethyl iodide (CF3I)

  • Tris(phenanthroline)ruthenium(II) chloride (Ru(Phen)3Cl2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH3CN), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Ru(Phen)3Cl2 (0.01 mmol, 1 mol%).

  • Add 1-hexene (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (2.0 mL).

  • Add DBU (2.0 mmol, 2.0 equiv).

  • Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.

  • Introduce CF3I gas (2.0 mmol, 2.0 equiv) into the reaction vessel.

  • Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired (E)-1,1,1-trifluorohept-2-ene.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Ru(Phen)3Cl2, 1-hexene, CH3CN, and DBU to Schlenk tube B 2. Degas via Freeze-Pump-Thaw A->B C 3. Introduce CF3I gas B->C D 4. Irradiate with Blue LED at RT with Stirring C->D Initiate Reaction E 5. Quench with sat. NH4Cl D->E Reaction Complete F 6. Extract with Et2O E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify by Column Chromatography G->H I I H->I Final Product: (E)-1,1,1-Trifluorohept-2-ene

Caption: Experimental workflow for visible light photocatalytic trifluoromethylation.

signaling_pathway cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Ru(II) PC_star *Ru(II) PC->PC_star Visible Light (hν) PC_oxidized Ru(III) PC_star->PC_oxidized SET CF3I CF3I CF3_rad •CF3 PC_star->CF3_rad e- transfer PC_oxidized->PC SET CF3I->CF3_rad e- Intermediate_rad Hexenyl-CF3 Radical CF3_rad->Intermediate_rad Hexene 1-Hexene Hexene->Intermediate_rad Intermediate_rad->PC_oxidized e- transfer Intermediate_cation Hexenyl-CF3 Cation Intermediate_rad->Intermediate_cation e- Product Trifluorohexene Intermediate_cation->Product -H+ (DBU)

Caption: Proposed mechanism for visible light photocatalytic trifluoromethylation.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 6-Bromo-1,1,2-trifluorohex-1-ene, a versatile building block for the introduction of a fluorinated hexenyl moiety in organic synthesis. The presence of both a primary alkyl bromide and a trifluorovinyl group allows for a range of selective derivatization strategies, making it a valuable precursor for the synthesis of novel pharmaceuticals and functional materials.

Introduction

This compound possesses two key functional groups amenable to further elaboration: a primary alkyl bromide and a terminal trifluorovinyl group. The alkyl bromide is susceptible to nucleophilic substitution and the formation of organometallic reagents. The electron-deficient trifluorovinyl group is a substrate for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a variety of synthetic transformations, enabling the introduction of diverse functional groups. Careful selection of reaction conditions is crucial to achieve chemoselectivity and high yields.

Derivatization Strategies

The primary strategies for the derivatization of this compound focus on the selective reaction at either the C-Br bond or the trifluorovinyl moiety.

1. Functionalization via the Alkyl Bromide:

  • Nucleophilic Substitution: The primary bromide can be readily displaced by a variety of nucleophiles to introduce functionalities such as azides, cyanides, and amines.

  • Grignard Reagent Formation: The alkyl bromide can be converted to the corresponding Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds.

2. Functionalization via the Trifluorovinyl Group:

  • Heck Cross-Coupling: The trifluorovinyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides to form extended conjugated systems.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide

This protocol describes the conversion of the terminal bromide to an azide, a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition ("click chemistry").

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.5 eq) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome:

The expected product is 6-azido-1,1,2-trifluorohex-1-ene. The yield is anticipated to be in the range of 80-95%.

Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol details the formation of a Grignard reagent from the alkyl bromide and its subsequent reaction with an aldehyde to form a secondary alcohol.

Reaction Scheme:

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

Part A: Grignard Reagent Formation

  • In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing begins. Gentle warming may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete reaction.

Part B: Reaction with Aldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome:

The expected product is a secondary alcohol. With benzaldehyde as the electrophile, the product would be 1-phenyl-5-(1,1,2-trifluorovinyl)pentan-1-ol. Typical yields for this two-step process range from 50-70%.

Protocol 3: Heck Cross-Coupling with an Aryl Bromide

This protocol describes the palladium-catalyzed coupling of the trifluorovinyl group with an aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (DMF or MeCN) and the base (e.g., triethylamine, 2.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

The expected product is a 1-aryl-1,2-difluoro-1-(4-bromobutyl)ethene derivative. Yields for Heck reactions can vary widely depending on the substrates but are generally in the range of 40-80%.

Data Presentation

Table 1: Summary of Derivatization Reactions and Expected Yields

ProtocolReaction TypeReagent(s)Product TypeTypical Yield (%)
1Nucleophilic SubstitutionSodium AzideAzide80-95
2Grignard ReactionMg, AldehydeSecondary Alcohol50-70
3Heck CouplingAryl Bromide, Pd(OAc)₂, PPh₃, BaseArylated Fluoroalkene40-80

Table 2: Spectroscopic Data for this compound (Starting Material)

SpectroscopyCharacteristic Peaks
¹H NMR δ 5.8-6.2 (m, 1H, -CF=CFH ), 3.4 (t, 2H, -CH₂ -Br), 2.1-2.3 (m, 2H, -CH₂ -CF=), 1.8-2.0 (m, 2H, -CH₂-CH₂ -CH₂-), 1.5-1.7 (m, 2H, -CH₂ -CH₂-Br)
¹³C NMR δ 150-160 (m, C F=CF₂), 110-120 (m, CF=C F₂), 33.5 (-C H₂-Br), 32.0, 28.0, 27.0 (alkane carbons)
¹⁹F NMR Signals in the range of -90 to -170 ppm are expected for the trifluorovinyl group.
IR (cm⁻¹) ~3000 (C-H stretch), ~1750 (C=C stretch of fluoroalkene), ~1100-1300 (C-F stretch), ~650 (C-Br stretch)
MS (m/z) Molecular ion peak and characteristic fragmentation pattern showing loss of Br.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Nucleophilic Substitution cluster_protocol2 Protocol 2: Grignard Reaction cluster_protocol3 Protocol 3: Heck Coupling start This compound p1_reagents NaN₃, DMF start->p1_reagents p2_step1 Mg, Ether/THF start->p2_step1 p3_reagents Ar-Br, Pd Catalyst, Base start->p3_reagents p1_product 6-Azido-1,1,2-trifluorohex-1-ene p1_reagents->p1_product p2_intermediate Grignard Reagent p2_step1->p2_intermediate p2_step2 R-CHO p2_intermediate->p2_step2 p2_product Secondary Alcohol Derivative p2_step2->p2_product p3_product Arylated Fluoroalkene Derivative p3_reagents->p3_product

Caption: Derivatization workflow for this compound.

signaling_pathway cluster_alkylation Functionalization at C-Br Bond cluster_vinylation Functionalization at Trifluorovinyl Group start_br Primary Alkyl Bromide nucleophile Nucleophile (e.g., N₃⁻, CN⁻) start_br->nucleophile SN2 Reaction grignard_formation Mg start_br->grignard_formation start_vinyl Trifluorovinyl Group product_substitution Substituted Product nucleophile->product_substitution grignard_reagent Grignard Reagent grignard_formation->grignard_reagent electrophile Electrophile (e.g., Aldehyde) grignard_reagent->electrophile product_grignard C-C Bond Formation Product electrophile->product_grignard heck_reagents Aryl/Vinyl Halide Pd Catalyst, Base start_vinyl->heck_reagents Heck Reaction product_heck Cross-Coupled Product heck_reagents->product_heck

Caption: Logical relationships of functionalization pathways.

Applications of 6-Bromo-1,1,2-trifluorohex-1-ene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,1,2-trifluorohex-1-ene is a bifunctional molecule featuring a terminal bromo group and a trifluorovinyl group. This unique combination of reactive sites makes it a promising, albeit currently underexplored, building block in materials science. The bromo- functionality can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers. The trifluorovinyl group can participate in polymerization reactions to yield fluorinated polymers, which are known for their exceptional properties including high thermal stability, chemical resistance, and low surface energy. This document outlines potential applications and hypothetical protocols for the use of this compound in the synthesis of novel polymers and for the functionalization of surfaces.

Potential Application: Synthesis of Fluorinated Polymers via Radical Polymerization

The trifluorovinyl group of this compound can be polymerized using standard radical polymerization techniques. The resulting polymer would possess a fluorinated backbone with pendant bromo-functionalized side chains. These side chains offer a route for post-polymerization modification, allowing for the introduction of other functional groups or for grafting other polymer chains.

Hypothetical Experimental Protocol: Free Radical Polymerization

Objective: To synthesize a fluorinated polymer with pendant bromo groups.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 23.0 mmol) and AIBN (e.g., 0.038 g, 0.23 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen and heat the reaction mixture at 70°C for 24 hours with stirring.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the resulting polymer using techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine the structure, composition, and molecular weight distribution.

Potential Application: Initiator for Atom Transfer Radical Polymerization (ATRP)

The terminal bromo- group on this compound can act as an initiator for ATRP, a controlled radical polymerization method. This allows for the synthesis of well-defined block copolymers where a fluorinated alkene block is attached to a block of another monomer, such as styrene or methyl methacrylate.

Hypothetical Experimental Protocol: ATRP of Styrene Initiated by this compound

Objective: To synthesize a block copolymer of styrene and this compound.

Materials:

  • This compound (initiator)

  • Styrene (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen line

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 0.033 g, 0.23 mmol).

  • Add styrene (e.g., 5.0 g, 48 mmol), this compound (e.g., 0.5 g, 2.3 mmol), PMDETA (e.g., 0.04 g, 0.23 mmol), and anisole (5 mL).

  • Perform three freeze-pump-thaw cycles.

  • After the final thaw, backfill with nitrogen and place the flask in an oil bath preheated to 90°C.

  • Allow the polymerization to proceed for a specified time (e.g., 6 hours) to achieve the desired conversion.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Analyze the resulting block copolymer by ¹H NMR, ¹⁹F NMR, and GPC.

Potential Application: Surface Functionalization

The bromo- group of this compound can be used to anchor the molecule to a surface, for example, through a Grignard reaction with a hydroxyl-terminated surface. Subsequent polymerization of the trifluorovinyl group would result in a "grafted-from" polymer brush, creating a fluorinated, low-energy surface.

Hypothetical Experimental Protocol: Surface-Initiated Polymerization

Objective: To create a fluorinated polymer brush on a silicon wafer surface.

Procedure: Step 1: Surface Preparation and Initiator Immobilization

  • Clean a silicon wafer by sonication in acetone and then isopropanol, followed by drying under a stream of nitrogen.

  • Activate the surface by oxygen plasma treatment to generate hydroxyl groups.

  • Immediately immerse the activated wafer in a freshly prepared solution of a Grignard reagent derived from this compound in anhydrous THF under an inert atmosphere.

  • Allow the reaction to proceed for 12 hours at room temperature.

  • Rinse the wafer sequentially with THF, ethanol, and deionized water, and then dry it under nitrogen. This should result in a surface functionalized with the trifluorovinyl moiety.

Step 2: Surface-Initiated Radical Polymerization

  • Place the functionalized wafer in a Schlenk flask.

  • Add a solution of a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).

  • Deoxygenate the solution through freeze-pump-thaw cycles.

  • Heat the flask to initiate the polymerization from the surface-bound vinyl groups for a designated period.

  • After polymerization, cool the flask, remove the wafer, and rinse it extensively with toluene to remove any non-grafted polymer.

  • Dry the wafer and characterize the surface using techniques like contact angle measurements (to assess surface energy) and X-ray photoelectron spectroscopy (XPS) (to confirm the presence of fluorine).

Data Presentation

Since no experimental data is available in the literature for the polymerization of this compound, the following table presents hypothetical data for the characterization of polymers that could be synthesized based on the protocols above.

Polymerization MethodMonomer(s)InitiatorMn ( g/mol ) (Hypothetical)PDI (Hypothetical)
Free RadicalThis compoundAIBN15,0002.1
ATRPStyreneThis compound25,0001.3

Visualizations

polymerization_workflow cluster_frp Free Radical Polymerization cluster_atrp Atom Transfer Radical Polymerization frp_monomer 6-Bromo-1,1,2- trifluorohex-1-ene frp_reaction Polymerization (Toluene, 70°C) frp_monomer->frp_reaction frp_initiator AIBN frp_initiator->frp_reaction frp_polymer Fluorinated Polymer with Pendant Bromo Groups frp_reaction->frp_polymer atrp_initiator 6-Bromo-1,1,2- trifluorohex-1-ene atrp_reaction Polymerization (Anisole, 90°C) atrp_initiator->atrp_reaction atrp_monomer Styrene atrp_monomer->atrp_reaction atrp_catalyst CuBr/PMDETA atrp_catalyst->atrp_reaction atrp_polymer Block Copolymer atrp_reaction->atrp_polymer

Caption: Workflow for the synthesis of fluorinated polymers.

surface_functionalization_workflow start Silicon Wafer with -OH groups step1 Immobilization of Initiator (Grignard Reaction) start->step1 intermediate Surface with Trifluorovinyl Groups step1->intermediate step2 Surface-Initiated Radical Polymerization intermediate->step2 final Fluorinated Polymer Brush on Surface step2->final

Caption: Workflow for surface functionalization.

Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes only. They are based on established principles of polymer chemistry and materials science. Researchers should conduct their own literature searches and risk assessments before attempting any experimental work. The lack of published data on the specific applications of this compound suggests that its reactivity and the properties of its derivatives are not yet established.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,1,2-trifluorohex-1-ene. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of functionalized fluoroalkenes may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents used in the reaction or workup.

  • Byproducts: Compounds formed from side reactions, such as isomers or elimination products. For analogous compounds like 6-bromo-1-hexene, starting materials like 1,6-dibromohexane can be an impurity if the reaction is incomplete.[1]

  • Decomposition products: Halogenated alkenes can be susceptible to degradation, especially under thermal stress.[2]

Q2: What is the recommended first step for purifying crude this compound?

A2: A common initial purification step for many organic compounds is a liquid-liquid extraction to remove water-soluble impurities and some highly polar byproducts. This is often followed by drying the organic layer over an anhydrous salt like sodium sulfate.[1]

Q3: Is this compound stable to standard purification techniques?

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile halogenated compounds and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is also crucial for structural confirmation and purity assessment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
Problem Possible Cause Suggested Solution
Product co-distills with an impurity. The boiling points of the product and impurity are very close.- Attempt fractional distillation with a longer, more efficient column.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
Product decomposes in the distillation pot. The distillation temperature is too high, causing thermal degradation.- Use vacuum distillation to reduce the required temperature.- Ensure the heating mantle is not set unnecessarily high.
Low recovery of the product. - The product may be more volatile than anticipated.- Leaks in the distillation apparatus.- Ensure the receiving flask is adequately cooled.- Check all joints and connections for a proper seal, especially under vacuum.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from a non-polar impurity. The eluent system is too polar.- Decrease the polarity of the eluent. For non-polar compounds, a high percentage of a non-polar solvent like hexanes or petroleum ether is recommended.[1][4]
The product does not elute from the column. The eluent system is not polar enough.- Gradually increase the polarity of the eluent. A step gradient with a more polar solvent like ethyl acetate or dichloromethane can be effective.
Streaking or tailing of the product band. - The compound may be degrading on the silica gel.- The sample was overloaded on the column.- Consider using a less acidic stationary phase like alumina.- Ensure the amount of crude material is appropriate for the column size.
Product appears to be decomposing on the column. Silica gel can be acidic and may cause degradation of sensitive compounds.- Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) mixed in the eluent.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude mixture using thin-layer chromatography (TLC) first.

  • Eluent Selection:

    • Develop a suitable eluent system using TLC. For a relatively non-polar compound like this compound, start with 100% hexanes or petroleum ether and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane.

    • The ideal eluent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Product Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

Data Presentation

While specific quantitative data for the purification of this compound is not available in the provided search results, the following table illustrates how such data could be presented.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Fractional Distillation ~85%>98%75%Effective for removing impurities with significantly different boiling points.
Flash Column Chromatography ~85%>99%85%Good for removing closely related impurities. Eluent: Hexane/Ethyl Acetate gradient.
Preparative GC >98%>99.9%60%For achieving very high purity on a small scale.

Note: The data in this table is hypothetical and for illustrative purposes only. A supplier of 6-Bromo-1,1,2-trifluorohexene reports a purity of 99%.[5]

Visualizations

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (e.g., with water to remove salts) crude->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration distillation Fractional Distillation (under vacuum) concentration->distillation For large scale or to remove volatile impurities column Flash Column Chromatography concentration->column For removing closely related impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis column->analysis pure_product Pure Product (>99%) analysis->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Decision_Tree start Impure Product After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_impurities Are impurities more/less volatile? check_impurities->volatile_impurities distill Use Fractional/Vacuum Distillation volatile_impurities->distill Yes polarity_diff Do impurities have different polarity? volatile_impurities->polarity_diff No pure Pure Product distill->pure chromatography Use Flash Column Chromatography polarity_diff->chromatography Yes decomposition Is the product decomposing? polarity_diff->decomposition No optimize_chrom Optimize chromatography conditions (eluent, stationary phase) chromatography->optimize_chrom optimize_chrom->pure milder_conditions Use milder conditions (lower temp, inert atmosphere) decomposition->milder_conditions Yes milder_conditions->pure

Caption: Troubleshooting decision tree for the purification of this compound.

References

Optimizing Reaction Yields with 6-Bromo-1,1,2-trifluorohex-1-ene: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction yields when using 6-Bromo-1,1,2-trifluorohex-1-ene in palladium-catalyzed cross-coupling reactions. The information is presented in a practical question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: Ideal for creating C-C bonds with a wide range of aryl and vinyl boronic acids or esters.

  • Heck Reaction: Suitable for coupling with various alkenes to form substituted dienes.[1]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, leading to the synthesis of enynes.

Q2: What are the critical parameters to consider when optimizing these coupling reactions for this compound?

A2: Optimizing reaction yields with this substrate requires careful consideration of several key parameters:

  • Palladium Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. The electronic and steric properties of the ligand influence the stability and activity of the catalytic species.

  • Base: The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the efficiency of the transmetalation step in Suzuki coupling and for neutralizing the generated acid in Heck and Sonogashira reactions.

  • Solvent: The solvent system can significantly impact the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water for Suzuki reactions.

  • Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and reactants. Optimization is often required to find a balance between a reasonable reaction time and minimizing side reactions or decomposition.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent product decomposition from prolonged heating.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Ensure the use of a pre-catalyst or appropriate activation conditions if using a Pd(II) source.
Inefficient Transmetalation Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely ground and anhydrous. The addition of a small amount of water to the solvent system (e.g., dioxane/water 4:1) can sometimes facilitate this step.
Decomposition of Boronic Acid Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature.
Poor Solubility Try a different solvent or solvent mixture to ensure all reactants are in solution.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before adding the catalyst.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidic impurities. High reaction temperatures.Use anhydrous solvents and reagents. Optimize the amount of water in the solvent system. Lower the reaction temperature.
Dehalogenation of Starting Material Presence of a hydrogen source and a competing reduction pathway.Ensure anhydrous conditions and use a non-protic solvent if possible.
Heck Reaction

Issue 1: Low Conversion of Starting Material

Potential Cause Troubleshooting Step
Catalyst Deactivation High reaction temperatures can lead to the formation of palladium black. Lower the temperature and/or use a more robust ligand.
Insufficient Base Ensure at least one equivalent of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used to neutralize the generated HBr.
Steric Hindrance If using a sterically demanding alkene, a bulkier phosphine ligand may be required to facilitate the reaction.

Issue 2: Formation of Isomeric Products

Potential Cause Mitigation Strategy
Double Bond Isomerization This can occur via β-hydride elimination and re-addition. Try using a different ligand that promotes faster reductive elimination. Lowering the reaction temperature may also improve selectivity.
Sonogashira Coupling

Issue 1: Low Yield of the Desired Enyne

Potential Cause Troubleshooting Step
Inactive Catalyst System Ensure both the palladium catalyst and the copper(I) co-catalyst (e.g., CuI) are fresh and active.
Insufficient Base An amine base (e.g., triethylamine, diisopropylamine) is required, often used as the solvent or co-solvent. Ensure it is anhydrous and in sufficient excess.
Alkyne Decomposition Terminal alkynes can be sensitive to reaction conditions. Use freshly distilled or purified alkynes.

Issue 2: Predominant Formation of Homocoupled Diyne (Glaser Coupling)

Potential Cause Mitigation Strategy
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.[2]
High Copper(I) Concentration Excess copper can favor the homocoupling pathway.

Data Presentation

Due to the specific nature of this compound, comprehensive quantitative data for its cross-coupling reactions is not widely available in the literature. However, the following tables provide representative conditions and expected yield ranges based on analogous reactions with fluorinated vinyl bromides and related substrates. These should serve as a starting point for your optimization studies.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Expected Yield Range
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)60-90%
Boronic Acid 1.1 - 1.5 equivalents
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature 80-100 °C
Reaction Time 4-24 hours

Table 2: Representative Conditions for Heck Reaction

Parameter Condition Expected Yield Range
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) with PPh₃ or P(o-tolyl)₃ (4-10 mol%)50-85%
Alkene 1.2 - 2.0 equivalents
Base Et₃N or DIPEA (1.5-2.0 equivalents)
Solvent DMF, NMP, or Acetonitrile
Temperature 80-120 °C
Reaction Time 6-24 hours

Table 3: Representative Conditions for Sonogashira Coupling

Parameter Condition Expected Yield Range
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)55-95%
Copper(I) Co-catalyst CuI (5-10 mol%)
Terminal Alkyne 1.2 - 1.5 equivalents
Base Et₃N or Diisopropylamine (often as solvent)
Solvent THF or DMF (if a co-solvent is needed)
Temperature Room Temperature to 60 °C
Reaction Time 2-12 hours

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand - (Co-catalyst if needed) reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat to Optimized Temperature solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring Stirring quench Quench Reaction & Aqueous Workup monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product Troubleshooting_Logic Troubleshooting Low Yield start Low or No Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion No check_catalyst Catalyst/Ligand Issue? low_conversion->check_catalyst check_base Base Issue? low_conversion->check_base check_temp Temperature Issue? low_conversion->check_temp check_workup Workup Issue? good_conversion->check_workup check_purification Purification Issue? good_conversion->check_purification optimize_catalyst Screen Catalysts & Ligands check_catalyst->optimize_catalyst Yes optimize_base Screen Bases & Conditions check_base->optimize_base Yes optimize_temp Optimize Temperature & Time check_temp->optimize_temp Yes optimize_workup Modify Workup (e.g., pH, solvent) check_workup->optimize_workup Yes optimize_purification Optimize Chromatography (e.g., stationary/mobile phase) check_purification->optimize_purification Yes

References

Common side products in reactions with 6-Bromo-1,1,2-trifluorohex-1-ene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,1,2-trifluorohex-1-ene. The information is designed to help anticipate and address common issues encountered during experimentation.

Disclaimer

Due to the limited availability of specific experimental data for this compound in the public domain, the information provided below is based on established principles of organic chemistry and the known reactivity of its constituent functional groups: a primary alkyl bromide and a trifluorovinyl group. These are predicted side products and reaction behaviors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two main reactive sites:

  • The Carbon-Bromine bond: The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.

  • The Carbon-Carbon double bond: The trifluorovinyl group is strongly electron-withdrawing, making the double bond electron-deficient. This deactivates it towards typical electrophilic addition but makes it susceptible to nucleophilic vinylic substitution or addition under certain conditions.

Q2: What are the common side products in nucleophilic substitution reactions?

A2: In SN2 reactions where the bromide is displaced by a nucleophile, the primary side products arise from a competing elimination (E2) reaction. The choice of nucleophile and reaction conditions will significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases are more likely to promote elimination.

Q3: What are the expected byproducts in elimination reactions?

A3: When this compound is treated with a strong base to induce an E2 elimination, the expected major product is 1,1,2-trifluorohexa-1,5-diene. Potential side reactions could include isomerization of the newly formed double bond, although the trifluorovinyl group is relatively stable.

Q4: How does the trifluorovinyl group affect the reactivity of the double bond?

A4: The three fluorine atoms are highly electron-withdrawing. This has two main effects:

  • Deactivation towards electrophiles: The electron-poor nature of the double bond makes it less attractive to electrophiles, so typical electrophilic addition reactions (e.g., with HBr or Br2) will be sluggish or require harsh conditions compared to non-fluorinated alkenes.[1]

  • Activation towards nucleophiles: The double bond is more susceptible to attack by strong nucleophiles, potentially leading to vinylic substitution or addition-elimination pathways, which are less common for simple alkenes.[2]

Q5: Can polymerization occur?

A5: Yes, like many alkenes, this compound could potentially undergo free-radical or transition-metal-catalyzed polymerization, especially at elevated temperatures or in the presence of initiators. This can lead to the formation of oligomeric or polymeric byproducts.

Troubleshooting Guides

Problem: My nucleophilic substitution reaction is slow or not proceeding.

Possible Cause Suggested Solution
Steric hindrance from the nucleophile Use a smaller, more nucleophilic reagent.
Poor choice of solvent Employ a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the rate of SN2 reactions.
Insufficient temperature Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.

Problem: My reaction yields a mixture of substitution and elimination products.

Possible Cause Suggested Solution
The nucleophile is also a strong base. Use a less basic nucleophile if possible. For example, use sodium azide (NaN3) or sodium cyanide (NaCN) instead of alkoxides.
High reaction temperature Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature may improve the yield of the substitution product.
Sterically hindered nucleophile/base A bulky nucleophile will favor elimination. If substitution is desired, use a smaller nucleophile.

Problem: I am observing unexpected byproducts that are not from substitution or elimination.

Possible Cause Suggested Solution
Reaction with the trifluorovinyl group Strong nucleophiles may react at the double bond. Consider protecting the double bond or using milder reaction conditions.
Impurity in the starting material The synthesis of this compound may result in impurities. It is advisable to purify the starting material before use.
Decomposition The compound may be unstable under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration.

Predicted Side Products in Common Reactions

Reaction Type Desired Product Common Side Products Factors Favoring Side Product Formation
Nucleophilic Substitution (SN2) R-Nu (where Nu replaces Br)1,1,2-trifluorohexa-1,5-dieneStrong, sterically hindered bases; high temperatures.
Elimination (E2) 1,1,2-trifluorohexa-1,5-dieneIsomers of the dieneHigh temperatures; presence of catalysts that can isomerize double bonds.
Electrophilic Addition (Generally disfavored)Starting material recoveredElectron-withdrawing nature of the trifluorovinyl group.

Visualizing Reaction Pathways and Troubleshooting

ReactionPathways start This compound sn2 SN2 Pathway start->sn2  Weakly basic,  strong nucleophile  (e.g., CN-, N3-) e2 E2 Pathway start->e2  Strong, hindered base  (e.g., t-BuOK)  High Temperature substitution_product Substitution Product (R-Nu) sn2->substitution_product elimination_product Elimination Product (1,1,2-trifluorohexa-1,5-diene) sn2->elimination_product Competing Reaction e2->elimination_product

Caption: Competing SN2 and E2 pathways for this compound.

TroubleshootingWorkflow start Unexpected Experimental Result check_purity 1. Analyze Starting Material Purity (GC-MS, NMR) start->check_purity analyze_products 2. Characterize Byproducts (GC-MS, NMR, IR) check_purity->analyze_products If pure sol_impurity Purify starting material check_purity->sol_impurity If impure is_elimination Is byproduct an alkene? analyze_products->is_elimination is_substitution Is byproduct a substitution product with unexpected nucleophile (e.g., solvent)? is_elimination->is_substitution No sol_elimination Optimize for SN2: - Lower temperature - Use less basic nucleophile is_elimination->sol_elimination Yes is_polymer Is byproduct a high MW or oligomeric species? is_substitution->is_polymer No sol_substitution Optimize solvent choice: - Use non-nucleophilic solvent is_substitution->sol_substitution Yes sol_polymer Optimize for stability: - Add radical inhibitor - Lower temperature is_polymer->sol_polymer Yes

Caption: A logical workflow for troubleshooting unexpected side products.

References

Managing unstable intermediates in 6-Bromo-1,1,2-trifluorohex-1-ene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene. The information provided is intended to assist in managing potentially unstable intermediates and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via a proposed Wittig-type reaction pathway.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Ylide Formation: The trifluoromethyl-substituted phosphonium ylide is a critical intermediate. Its formation may be hampered by insufficiently strong base, wet solvent, or low temperature.- Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Ensure all glassware is oven-dried and solvents are rigorously dried before use.- The reaction to form the ylide may require elevated temperatures. Monitor by color change (ylides are often brightly colored).
Unstable Aldehyde: The ω-bromoaldehyde (e.g., 4-bromobutanal) can be unstable and prone to polymerization or degradation, especially in the presence of trace acid or base.- Use freshly distilled or purified aldehyde for the reaction.- Store the aldehyde under an inert atmosphere at low temperatures.- Consider a one-pot procedure where the aldehyde is generated in situ and immediately consumed.
Poor Reactivity of the Ylide: The trifluoromethyl group is strongly electron-withdrawing, which can stabilize the ylide and reduce its reactivity towards the aldehyde.- Increase the reaction temperature to overcome the activation energy barrier.- Use a less sterically hindered aldehyde if possible.- Consider using a more reactive phosphonium salt precursor.
Side Reactions: The bromo-functional group in the aldehyde can potentially react with the phosphonium ylide or the base, leading to undesired byproducts.- Add the base slowly to the phosphonium salt at low temperature to control the ylide formation before adding the aldehyde.- Use a base that is less likely to cause elimination or substitution reactions with the alkyl bromide.

Issue 2: Formation of Significant Byproducts

Observed Byproduct Possible Cause Suggested Solution
Triphenylphosphine Oxide: This is an inherent byproduct of the Wittig reaction.- Purification by column chromatography is typically effective for its removal.
Polymeric Material: Polymerization of the starting aldehyde or the final product.- Ensure the absence of acid or radical initiators.- Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate.- Consider adding a radical inhibitor if polymerization of the product is suspected during workup or purification.
Product from Aldehyde Self-Condensation: Aldol condensation of the bromo-aldehyde.- This is more likely if the ylide formation is slow or incomplete.- Ensure rapid and complete formation of the ylide before adding the aldehyde.
Alkene Isomers (E/Z): The Wittig reaction can sometimes produce a mixture of E and Z isomers.- The stereoselectivity is influenced by the stability of the ylide and the reaction conditions. Stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer. The trifluoromethyl group acts as a stabilizer.- Modifying the solvent or the counterion of the base can sometimes influence the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and versatile method for alkene synthesis is the Wittig reaction. A plausible route for this compound involves the reaction of a trifluoromethyl-substituted phosphonium ylide with an appropriate ω-bromoaldehyde, such as 4-bromobutanal.

Q2: What are the likely unstable intermediates in this synthesis?

The primary unstable intermediates to consider are:

  • The Trifluoromethyl-substituted Phosphonium Ylide: While stabilized by the trifluoromethyl group, this ylide is still a reactive species, sensitive to moisture and air.

  • The ω-Bromoaldehyde: Aldehydes with alkyl halide functionalities can be susceptible to self-condensation, polymerization, or degradation, particularly if not handled under inert and anhydrous conditions.

  • Oxaphosphetane Intermediate: This is a four-membered ring intermediate formed during the Wittig reaction. It is generally unstable and readily decomposes to the desired alkene and triphenylphosphine oxide.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and any volatile byproducts. 19F NMR spectroscopy is particularly useful for monitoring the formation of fluorine-containing compounds.

Q4: What are the recommended purification methods for the final product?

Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. Due to the volatility of the product, care should be taken during solvent removal to avoid product loss. Distillation under reduced pressure may also be a viable purification method, depending on the boiling point of the product and its thermal stability.

Experimental Protocols

Proposed Synthesis of this compound via Wittig Reaction

This is a generalized protocol based on known Wittig reactions and should be optimized for specific laboratory conditions.

Materials:

  • (Trifluoromethyl)triphenylphosphonium bromide

  • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Bromobutanal

  • Standard workup and purification reagents (diethyl ether, saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add (trifluoromethyl)triphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the strong base portion-wise with stirring. Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears and persists.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-bromobutanal in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Wittig_Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide_start Start: (CF3)Ph3P+Br- & Base in THF ylide_process Stir at 0°C to RT ylide_start->ylide_process ylide_intermediate Intermediate: (CF3)Ph3P=CH2 (Ylide) ylide_process->ylide_intermediate wittig_start Add 4-Bromobutanal ylide_intermediate->wittig_start Reacts with wittig_process Stir at 0°C to RT wittig_start->wittig_process oxaphosphetane Unstable Intermediate: Oxaphosphetane wittig_process->oxaphosphetane quench Quench (NH4Cl) oxaphosphetane->quench Decomposes to extract Extract (Et2O) quench->extract purify Column Chromatography extract->purify final_product Product: this compound purify->final_product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_ylide Incomplete Ylide Formation start->incomplete_ylide Yes unstable_aldehyde Aldehyde Degradation start->unstable_aldehyde Yes low_reactivity Low Ylide Reactivity start->low_reactivity Yes check_reagents Verify Reagent Purity & Dryness incomplete_ylide->check_reagents optimize_conditions Optimize Temp. & Base incomplete_ylide->optimize_conditions fresh_aldehyde Use Fresh Aldehyde unstable_aldehyde->fresh_aldehyde low_reactivity->optimize_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

Troubleshooting low conversion rates in 6-Bromo-1,1,2-trifluorohex-1-ene reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 6-Bromo-1,1,2-trifluorohex-1-ene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Low to No Product Conversion

Question: My Suzuki-Miyaura or Heck reaction with this compound is resulting in very low or no product yield. What are the primary factors I should investigate?

Answer: Low conversion rates with this compound in cross-coupling reactions are often attributed to the unique electronic properties imparted by the trifluoroethene moiety. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity of the C-Br bond and the stability of the reaction intermediates.

Here are the key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective for this electron-deficient substrate.

  • Reaction Conditions: Temperature, solvent, and base selection play a pivotal role in overcoming the activation barrier for this specific substrate.

  • Reagent Quality and Inert Atmosphere: Impurities in reagents or solvents, as well as the presence of oxygen, can deactivate the catalyst and inhibit the reaction.

Suzuki-Miyaura Coupling Specific Issues

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am mostly recovering starting material. What specific adjustments can I make?

Answer: The Suzuki-Miyaura coupling of this compound can be challenging due to the electron-deficient nature of the alkene, which can hinder the oxidative addition step. Here are some targeted troubleshooting strategies:

  • Catalyst and Ligand: Employ electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), which are known to facilitate the oxidative addition of challenging substrates. Using a pre-catalyst can also ensure the efficient generation of the active Pd(0) species.

  • Base Selection: A stronger base may be required to facilitate the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; ensure it is finely ground for better dispersion.

  • Solvent System: Aprotic polar solvents or mixtures are often beneficial. Toluene, dioxane, or THF, often with the addition of water, can improve the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Higher reaction temperatures may be necessary to overcome the activation energy for oxidative addition. However, be mindful of potential substrate or product decomposition at elevated temperatures.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos)Enhances oxidative addition for electron-deficient substrates.
Ligand/Pd Ratio 2:1 to 4:1Ensures catalyst stability and activity.
Base K₃PO₄ or Cs₂CO₃ (finely ground)Stronger bases facilitate transmetalation.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)Aprotic polar solvents can improve solubility and reaction rates.
Temperature 80-110 °CHigher temperatures may be required to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.
Heck Reaction Specific Issues

Question: My Heck reaction between this compound and an alkene is not proceeding. What are the likely causes and how can I optimize the reaction?

Answer: The Heck reaction with this compound can be sluggish due to the electronic properties of the trifluoroalkene. Key areas for optimization include:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, but its reduction to the active Pd(0) species can be a critical step. The choice of phosphine ligand is also important; triphenylphosphine (PPh₃) is a standard choice, but more electron-rich or bulkier ligands may be beneficial.

  • Base: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. Organic bases like triethylamine (Et₃N) or inorganic bases such as NaOAc or K₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions as they can stabilize the cationic intermediates.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly in biphasic systems.

Table 2: Troubleshooting Heck Reactions with this compound

IssuePotential CauseRecommended Action
No Reaction Inefficient catalyst activationUse a Pd(0) source directly or ensure complete reduction of Pd(II) precursor.
Low reaction temperatureGradually increase the temperature in increments of 10 °C.
Low Yield Suboptimal baseScreen different bases (e.g., Et₃N, NaOAc, K₂CO₃, Cs₂CO₃).
Poor solvent choiceTry a more polar aprotic solvent (DMF, DMAc, NMP).
Side Product Formation Isomerization of the productUse a phosphine-free catalyst system or a ligand that disfavors isomerization.
Homocoupling of the alkeneEnsure slow addition of the alkene or use a higher concentration of the bromide.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.08 eq.) in the degassed solvent (e.g., toluene).

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add degassed water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Conversion start Low Conversion in This compound Reaction catalyst Catalyst System Ineffective? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions reagents Reagent or Atmosphere Issue? start->reagents ligand Screen Bulky/Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) catalyst->ligand precatalyst Use a Palladium Pre-catalyst catalyst->precatalyst temp Increase Reaction Temperature conditions->temp solvent Change Solvent System (e.g., Toluene/H2O, Dioxane) conditions->solvent base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) conditions->base purify Purify Starting Materials and Solvents reagents->purify inert Ensure Rigorous Inert Atmosphere (Ar/N2) reagents->inert

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_ii R-Pd(II)L_n-Br (R = trifluorohexenyl) ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_ar R-Pd(II)L_n-Ar transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Regeneration product R-Ar (Product) red_elim->product sub This compound sub->ox_add boronic Ar-B(OR)2 boronic->transmetal base_in Base base_in->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Technical Support Center: Purification of 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 6-Bromo-1,1,2-trifluorohex-1-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as a corresponding dihalo-trifluorohexane precursor.

  • Residual Base: If a dehydrohalogenation reaction is employed, residual base (e.g., potassium tert-butoxide) and its salts may be present.

  • Isomeric Byproducts: Depending on the reaction conditions, structural or geometric (E/Z) isomers of the target molecule may be formed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

  • Polymeric Materials: In some cases, especially with prolonged heating or in the presence of certain catalysts, oligomerization or polymerization of the alkene can lead to high molecular weight impurities.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial aqueous work-up is highly recommended. This involves washing the crude product with water and brine (a saturated aqueous solution of sodium chloride). This step is effective for removing water-soluble impurities such as residual inorganic bases and their salts.

Q3: Can I use distillation to purify this compound?

A3: Fractional distillation can be a suitable method for purification, provided there is a significant difference in the boiling points of the desired product and its impurities. For closely boiling impurities or azeotropic mixtures, distillation may not be effective. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to prevent thermal degradation of the product.

Q4: Is flash column chromatography effective for purifying this compound?

A4: Yes, flash column chromatography is a very effective and widely used technique for purifying this compound. It allows for the separation of the target compound from non-polar byproducts, polar impurities, and baseline materials. The choice of eluent is critical for achieving good separation.

Troubleshooting Guides

Issue 1: My final product is contaminated with a less polar impurity (visible on TLC).

  • Possible Cause: This is likely an unreacted, less polar starting material or a non-polar byproduct of the reaction.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Decrease the polarity of the eluent system. A less polar solvent will increase the retention time of your product on the silica gel and allow for better separation from the faster-moving, less polar impurity.

      • Increase the length of the chromatography column to improve resolution.

    • Solvent Wash: If the impurity is significantly less polar, a solvent wash may be effective. Suspend the crude product in a non-polar solvent in which the desired product has low solubility but the impurity is soluble. Filter to isolate the purified product.

Issue 2: My purified product shows the presence of residual starting material that has similar polarity.

  • Possible Cause: The starting material and product have very similar polarities, making separation by standard chromatography challenging.

  • Troubleshooting Steps:

    • Fine-tune Eluent System: Perform a detailed TLC analysis with a range of solvent systems of slightly varying polarities to find the optimal eluent for separation.

    • Use a Different Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina, which can offer different selectivity compared to silica gel.

    • Preparative TLC or HPLC: For small-scale purifications requiring high purity, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide superior separation.

Issue 3: The yield after purification is significantly lower than expected.

  • Possible Cause 1: Product loss during aqueous work-up.

    • Troubleshooting Step: Ensure that the organic layer is thoroughly separated from the aqueous layer. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause 2: Product co-elutes with an impurity during column chromatography.

    • Troubleshooting Step: Carefully analyze the TLC of all fractions. It's possible that some fractions contain a mixture of your product and an impurity. Combine only the purest fractions for concentration.

  • Possible Cause 3: Product degradation on silica gel.

    • Troubleshooting Step: Some sensitive compounds can degrade on acidic silica gel. Consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Be sure to vent the separatory funnel frequently to release any evolved gas. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water and break up any emulsions. Discard the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Impurities RemovedPurity Achieved (Typical)AdvantagesDisadvantages
Aqueous Work-up Inorganic salts, water-soluble bases>90% (from ionic impurities)Simple, fast, removes bulk ionic impuritiesNot effective for organic impurities
Fractional Distillation Compounds with significantly different boiling points>98%Scalable, effective for large quantitiesCan cause thermal degradation, not for azeotropes
Flash Column Chromatography Unreacted starting materials, non-polar and polar byproducts>99%High resolution, applicable to a wide range of impuritiesCan be time-consuming, potential for product loss on the column

Mandatory Visualizations

purification_workflow crude Crude this compound workup Aqueous Work-up (Water, NaHCO3, Brine) crude->workup drying Drying (e.g., Na2SO4) workup->drying concentration1 Concentration drying->concentration1 tlc TLC Analysis for Eluent Selection concentration1->tlc column Flash Column Chromatography tlc->column concentration2 Concentration of Pure Fractions column->concentration2 pure_product Pure this compound concentration2->pure_product

Caption: General workflow for the purification of this compound.

impurity_troubleshooting start Impurity Detected in Final Product polarity_check Is the impurity more or less polar than the product? start->polarity_check less_polar Less Polar Impurity polarity_check->less_polar Less Polar more_polar More Polar Impurity polarity_check->more_polar More Polar action_less Decrease Eluent Polarity in Chromatography less_polar->action_less action_more Increase Eluent Polarity in Chromatography more_polar->action_more repurify Re-purify using optimized conditions action_less->repurify action_more->repurify

Caption: Decision tree for troubleshooting impurities based on polarity.

Considerations for scaling up the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of this important fluoroalkene.

Troubleshooting Guide

Scaling up the synthesis of this compound can present challenges not always observed on a smaller scale. This guide offers a systematic approach to identifying and resolving common issues.

Issue Potential Causes Recommended Solutions
Low or No Product Formation - Inactive or degraded reagents. - Insufficient reaction temperature. - Presence of moisture.- Use fresh, high-purity reagents. - Optimize reaction temperature; some olefination reactions require specific temperature control for initiation and propagation. - Ensure all glassware is flame-dried and use anhydrous solvents.
Formation of Significant Byproducts - Incorrect stoichiometry. - Suboptimal reaction temperature. - Non-ideal choice of base or solvent.- Carefully control the molar ratios of reactants. - Maintain the recommended reaction temperature to avoid side reactions. - The choice of base and solvent can be critical for selectivity in olefination reactions.[1][2]
Poor Stereoselectivity (E/Z Isomers) - Inappropriate reaction conditions for desired isomer. - Nature of the reagents used.- For Wittig-type reactions, unstabilized ylides in aprotic, salt-free conditions favor Z-alkenes.[1] - Horner-Wadsworth-Emmons reactions typically favor E-alkenes.[1] - Julia-Kocienski olefination can be tuned to yield E or Z isomers based on the base and solvent system.[3]
Difficult Purification of the Final Product - Co-elution of byproducts with the desired product. - Thermal instability of the product during distillation.- Employ high-efficiency fractional distillation or specialized column chromatography. - Consider vacuum distillation at a lower temperature to prevent decomposition.
Reaction Stalls Before Completion - Deactivation of a catalyst or reagent. - Insufficient mixing in a larger-scale reaction.- Ensure adequate agitation for the reaction scale. - In some cases, the addition of a fresh portion of a reagent or catalyst may be necessary.
Exothermic Reaction Leading to Runaway - Rapid addition of a highly reactive reagent. - Inadequate heat dissipation on a larger scale.- Add reactive reagents slowly and in a controlled manner, potentially using a syringe pump. - Ensure the reaction vessel has adequate cooling capacity for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

While specific literature on the direct synthesis of this compound is not abundant in the provided search results, its synthesis would likely involve the olefination of a suitable aldehyde, such as 5-bromopentanal, with a trifluoroethenylating agent. Common olefination methods for synthesizing fluoroalkenes include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Julia-Kocienski olefination.[1][2][4][5]

Q2: How can I control the stereoselectivity to obtain the desired E or Z isomer?

The stereochemical outcome is highly dependent on the chosen olefination method:

  • Wittig Reaction : To favor the (Z)-alkene, use an unstabilized ylide under salt-free conditions in an aprotic solvent.[1] For the (E)-alkene, a stabilized ylide is generally used.

  • Horner-Wadsworth-Emmons (HWE) Reaction : This reaction typically yields (E)-alkenes with high selectivity.[1]

  • Julia-Kocienski Olefination : The stereoselectivity can often be controlled by the choice of base and solvent. For instance, using DBU as the base can favor E-alkenes, while LHMDS may lead to Z-selectivity.[3]

Q3: What are the critical parameters to consider when scaling up the synthesis?

When scaling up, the following parameters are crucial:

  • Heat Transfer : Exothermic reactions can be difficult to control on a larger scale. Ensure efficient stirring and cooling.

  • Mass Transfer : Efficient mixing is essential to maintain a homogeneous reaction mixture.

  • Reagent Addition : The rate of addition of critical reagents should be carefully controlled to maintain the optimal reaction temperature and concentration.

  • Safety : Conduct a thorough safety review to identify potential hazards associated with the larger scale, such as increased exotherms or pressure buildup.

Q4: What are the recommended purification techniques for this compound?

Given its likely volatility and the potential for closely boiling impurities, fractional distillation under reduced pressure is a probable method of purification. Silica gel chromatography could also be employed, though care must be taken to avoid decomposition of the product on the stationary phase.

Q5: Are there any specific safety precautions I should take?

Yes, you should always consult the Safety Data Sheet (SDS) for 6-Bromo-1,1,2-trifluoro-1-hexene.[6] It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction for Fluoroalkene Synthesis

This is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the appropriate phosphonate reagent (e.g., diethyl (trifluoromethyl)phosphonate) in an anhydrous aprotic solvent (e.g., THF) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation : Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Stir the mixture for a designated period to ensure complete ylide formation.

  • Aldehyde Addition : Slowly add a solution of 5-bromopentanal (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

  • Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Data Presentation

Table 1: Comparison of Olefination Reactions for Fluoroalkene Synthesis

Reaction Type Typical Reagents Predominant Isomer Key Advantages Common Challenges
Wittig Phosphonium ylide, Aldehyde/KetoneZ (with unstabilized ylides)[1]Wide substrate scope.Removal of triphenylphosphine oxide byproduct.[1]
Horner-Wadsworth-Emmons (HWE) Phosphonate ester, Base, Aldehyde/KetoneE[1]Water-soluble phosphate byproduct is easily removed.May require stronger bases.
Julia-Kocienski Heteroaryl sulfone, Base, Aldehyde/KetoneTunable (E or Z)[3]Can provide high stereoselectivity.Multi-step process, potential for side reactions.[2]

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound A Reactant Preparation (e.g., 5-bromopentanal, Trifluoroethenylating agent) B Olefination Reaction (e.g., Wittig, HWE, Julia) A->B C Reaction Quenching B->C D Aqueous Work-up & Extraction C->D E Purification (Distillation or Chromatography) D->E F Characterization (NMR, GC-MS, etc.) E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Reagents_OK Re-run with Fresh Reagents Check_Reagents->Reagents_OK Degraded Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Modify_Stoichiometry Adjust Stoichiometry or Reagent Choice Analyze_Byproducts->Modify_Stoichiometry Side Reactions Identified

References

Analytical techniques to confirm the purity of 6-Bromo-1,1,2-trifluorohex-1-ene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used to confirm the purity of 6-Bromo-1,1,2-trifluorohex-1-ene. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is ideal for separating volatile impurities and confirming the molecular weight of the main component and byproducts.[1][2] NMR, particularly ¹H and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard for each impurity.[3][4][5]

Q2: What are the potential impurities I should be looking for in my sample of this compound?

A2: Potential impurities can arise from the synthetic route. A common method for synthesizing similar compounds involves the radical addition of a bromoalkane to a fluoroalkene.[6][7] Therefore, impurities could include:

  • Unreacted starting materials: Such as 1,4-dibromobutane and trifluoroethene.

  • Isomeric byproducts: Positional isomers formed during the synthesis.

  • Oligomerization products: Small polymers formed from the reaction of multiple alkene units.

  • Solvent residues: Residual solvents from the reaction or purification process.

Q3: My GC-MS chromatogram shows a pure peak for the target compound, but the ¹⁹F NMR spectrum suggests the presence of impurities. Why is this?

A3: This discrepancy can occur for several reasons. Some impurities may co-elute with your main compound or the solvent under the GC conditions used, making them difficult to resolve. Alternatively, certain impurities may not be volatile enough to be detected by GC-MS. ¹⁹F NMR is highly sensitive to all fluorine-containing compounds in the sample, providing a more comprehensive profile of fluorinated impurities.[3][8]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze the purity of this compound?

A4: While HPLC is a powerful technique for non-volatile and thermally labile compounds, it is generally less suitable for highly volatile compounds like this compound.[1] Gas Chromatography is the more appropriate chromatographic method for this type of analyte.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Symptom Possible Cause(s) Troubleshooting Steps
Peak Tailing 1. Active sites in the injector liner or column. 2. Column overloading. 3. Incorrect injector temperature.1. Deactivate the liner or use a liner with glass wool. Trim the first few centimeters of the column. 2. Dilute the sample or increase the split ratio. 3. Optimize the injector temperature to ensure complete volatilization without degradation.
Poor Resolution 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is not optimal.1. Use a column with a suitable stationary phase for halogenated compounds (e.g., 5% phenyl-methylpolysiloxane). 2. Decrease the temperature ramp rate to improve separation of closely eluting peaks. 3. Optimize the carrier gas flow rate for the column dimensions.
Ghost Peaks 1. Contamination from the syringe or septum. 2. Carryover from a previous injection. 3. Contaminated carrier gas.1. Rinse the syringe with a clean solvent and replace the septum. 2. Run a blank solvent injection to check for carryover. Bake out the column if necessary. 3. Ensure high-purity carrier gas and install or replace gas purifiers.
Baseline Drift 1. Column bleed at high temperatures. 2. Contaminated detector. 3. Leak in the system.1. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column. 2. Clean the ion source and detector according to the manufacturer's instructions. 3. Perform a leak check of the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Symptom Possible Cause(s) Troubleshooting Steps
Broad Peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field.1. Dilute the sample. 2. Filter the sample or use a chelating agent if metal contamination is suspected. 3. Re-shim the spectrometer.
Inaccurate Integration in ¹⁹F NMR 1. Insufficient relaxation delay (d1). 2. Non-uniform excitation of the spectral width. 3. Baseline distortion.1. Increase the relaxation delay to at least 5 times the longest T1 of the signals of interest for accurate quantification. 2. Ensure the transmitter offset is centered in the middle of the spectral region of interest. 3. Perform baseline correction before integration.
Presence of Unexpected Signals 1. Contaminated NMR tube or solvent. 2. Sample degradation. 3. Impurities in the original sample.1. Use a clean, dry NMR tube and high-purity deuterated solvent. 2. Re-prepare the sample and acquire the spectrum promptly. 3. Correlate with GC-MS data to identify potential impurities.

Quantitative Data Summary

The following table provides an example of how to present quantitative purity data obtained from different analytical techniques.

Analytical Technique Parameter Measured Result for Main Component Detected Impurities & Levels
GC-MS (Area %) Peak Area Percentage99.5%Impurity A (0.3%), Impurity B (0.2%)
Quantitative ¹⁹F NMR Molar Purity vs. Internal Standard99.2%Fluorinated Impurity C (0.8%)
Quantitative ¹H NMR Molar Purity vs. Internal Standard99.3%Non-fluorinated Impurity D (0.7%)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile components and confirm the molecular weight of this compound.

  • Instrumentation: A standard GC-MS system.

  • Method:

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
  • Objective: To determine the absolute purity of this compound.[3][4]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Method:

    • Internal Standard: A certified reference material with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial. Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.

    • Acquisition Parameters:

      • Pulse Angle: 30-90°.

      • Relaxation Delay (d1): ≥ 5 x T1 (a sufficiently long delay is crucial for accurate integration).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard (IS)

Visualizations

Analytical_Workflow Sample Sample of this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹⁹F) Sample->NMR Purity_Assessment Purity Assessment GCMS->Purity_Assessment NMR->Purity_Assessment Report Final Purity Report Purity_Assessment->Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_Logic Start Inconsistent Purity Results Check_GCMS Review GC-MS Data: - Peak shape - Resolution - Baseline Start->Check_GCMS Check_NMR Review NMR Data: - Peak shape - Integration - Unexpected signals Start->Check_NMR GCMS_Issue GC-MS Method Issue Check_GCMS->GCMS_Issue NMR_Issue NMR Method Issue Check_NMR->NMR_Issue Optimize_GCMS Optimize GC-MS Method: - Temp program - Column choice - Sample prep GCMS_Issue->Optimize_GCMS Yes Reanalyze Re-analyze Sample GCMS_Issue->Reanalyze No Optimize_NMR Optimize NMR Parameters: - Relaxation delay - Solvent choice - Shimming NMR_Issue->Optimize_NMR Yes NMR_Issue->Reanalyze No Optimize_GCMS->Reanalyze Optimize_NMR->Reanalyze

Caption: Logical troubleshooting flow for inconsistent purity results.

References

Validation & Comparative

19F NMR Spectral Analysis of 6-Bromo-1,1,2-trifluorohex-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromo-1,1,2-trifluorohex-1-ene against experimentally determined data for analogous trifluorovinyl compounds. Due to the absence of published experimental ¹⁹F NMR data for this compound, this guide offers a predictive analysis based on established principles of ¹⁹F NMR spectroscopy and data from structurally related molecules.

Predicted ¹⁹F NMR Spectral Data and Comparison

The ¹⁹F NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three fluorine atoms of the trifluorovinyl group (F₂C=CF-). These fluorine atoms are chemically non-equivalent and will display characteristic chemical shifts and coupling patterns. For the purpose of this analysis, the fluorine atoms are designated as follows:

  • F_A : Fluorine geminal to the alkyl chain and cis to F_C.

  • F_B : Fluorine geminal to the alkyl chain and trans to F_C.

  • F_C : Fluorine on the same carbon as the alkyl chain.

The predicted chemical shifts (δ) are referenced to CFCl₃ (0 ppm) and are influenced by the electronic environment, including the presence of the bromoalkyl chain.[1][2] The spin-spin coupling constants (J) provide information about the through-bond connectivity of the fluorine atoms.[3]

Table 1: Comparison of Predicted ¹⁹F NMR Data for this compound with Experimental Data for Related Compounds

CompoundFluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound (Predicted)F_A~ -90 to -110ddtJ(F_A-F_B) ≈ 80-100 (geminal)J(F_A-F_C) ≈ 20-40 (cis)J(F_A-H) ≈ 5-10 (through 4 bonds)
F_B~ -95 to -115ddtJ(F_B-F_A) ≈ 80-100 (geminal)J(F_B-F_C) ≈ 110-130 (trans)J(F_B-H) ≈ 1-5 (through 4 bonds)
F_C~ -170 to -190ddtJ(F_C-F_B) ≈ 110-130 (trans)J(F_C-F_A) ≈ 20-40 (cis)J(F_C-H) ≈ 20-30 (through 3 bonds)
3,3,4-Trifluoro-1-butene (Experimental)F_gem-93.3ddtJ(gem-gem) = 87.9J(gem-vic, trans) = 117.2J(gem-H) = 6.1
F_trans-101.9ddtJ(trans-gem) = 87.9J(trans-vic, cis) = 34.2J(trans-H) = 2.9
F_vic-183.5ddtJ(vic-gem, trans) = 117.2J(vic-gem, cis) = 34.2J(vic-H) = 22.0
Perfluoropropene (Experimental)CF₃-70.6dJ(CF₃-F_vic) = 21.0
F_gem-93.8dmJ(gem-vic) = 114.0
F_vic-188.4d septetsJ(vic-gem) = 114.0J(vic-CF₃) = 21.0

Note: The predicted values for this compound are estimations based on general trends and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol: ¹⁹F NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹⁹F NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of the sample (e.g., this compound) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Ensure the solvent does not have signals that overlap with the expected fluorine resonances.

  • Optionally, add a small amount of an internal standard with a known chemical shift (e.g., CFCl₃) for precise referencing.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: A wide spectral width (e.g., -250 ppm to 50 ppm) is recommended initially to ensure all fluorine signals are captured, given the large chemical shift range of ¹⁹F NMR.[2]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between scans is generally adequate to allow for full relaxation of the fluorine nuclei.

  • Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard (CFCl₃ at 0 ppm) or an external reference.

  • Integrate the signals to determine the relative ratios of the different fluorine environments.

  • Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the network of spin-spin couplings between the fluorine nuclei in the trifluorovinyl group of this compound.

G F_A F_A F_B F_B F_A->F_B J_gem (~80-100 Hz) F_C F_C F_A->F_C J_cis (~20-40 Hz) F_B->F_C J_trans (~110-130 Hz)

Caption: Spin-spin coupling in this compound.

This guide serves as a predictive tool for the ¹⁹F NMR spectral analysis of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocol offers a robust starting point for acquiring high-quality experimental data.

References

A Comparative Guide to the Characterization of 6-Bromo-1,1,2-trifluorohex-1-ene and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed characterization of 6-bromo-1-hexene, a close structural analogue of 6-bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data for this compound and its derivatives in the public domain, this document focuses on the comprehensive analysis of the well-documented non-fluorinated counterpart. The established data for 6-bromo-1-hexene serves as a crucial benchmark for predicting the physicochemical and spectroscopic properties of its trifluorinated derivative. The introduction of fluorine atoms is known to significantly alter a molecule's electronic and steric properties, thereby influencing its reactivity, biological activity, and spectral characteristics.

Physicochemical Properties: A Comparative Overview

The introduction of three fluorine atoms into the hexene backbone is anticipated to have a marked effect on the physical properties of the molecule. Fluorine's high electronegativity and the strength of the C-F bond typically lead to increased boiling points and densities compared to their non-fluorinated counterparts. While experimental data for this compound is not available, a comparison of the known properties of 6-bromo-1-hexene with expected trends is presented below.

Property6-Bromo-1-hexeneThis compound (Predicted)Reference
Molecular Formula C6H11BrC6H8BrF3[1][2]
Molecular Weight 163.06 g/mol 217.03 g/mol [1][2]
Boiling Point 147 °CHigher than 147 °C[1]
Density 1.22 g/mL at 25 °CHigher than 1.22 g/mL
Refractive Index (n20/D) 1.465Expected to be different
Flash Point 54 °CExpected to be different[1]

Synthesis and Experimental Protocols

The synthesis of these compounds often involves multi-step processes. Below are established protocols for the synthesis of 6-bromo-1-hexene, which can serve as a foundational method for designing synthetic routes to its fluorinated derivatives.

Synthesis of 6-Bromo-1-hexene from 1,6-dibromohexane [3]

This method involves the elimination of one equivalent of HBr from 1,6-dibromohexane.

  • Materials: 1,6-dibromohexane, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1,6-dibromohexane (1 eq.) in anhydrous THF.

    • Slowly add potassium tert-butoxide (1.1 eq.) to the solution at room temperature.

    • Reflux the reaction mixture for 12-16 hours.

    • After cooling, quench the reaction with water.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by distillation under reduced pressure.

Synthesis of 6-Bromo-1-hexene from 1-hexen-6-ol [4]

This procedure involves the bromination of the corresponding alcohol.

  • Materials: 1-hexen-6-ol, phosphorus tribromide (PBr3), pyridine.

  • Procedure:

    • Cool a solution of 1-hexen-6-ol in a suitable solvent (e.g., diethyl ether) to 0 °C.

    • Slowly add PBr3 (0.33 eq.) to the solution while maintaining the temperature.

    • A small amount of pyridine can be added to neutralize the HBr byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the product by distillation.

Spectroscopic Characterization

The following tables summarize the key spectroscopic data for 6-bromo-1-hexene. The expected shifts and patterns for this compound are discussed based on the known effects of fluorine substitution.

3.1. NMR Spectroscopy

The presence of fluorine atoms in this compound will introduce significant changes in the NMR spectra, particularly in the 1H, 13C, and the addition of a 19F spectrum. The highly electronegative fluorine atoms will cause downfield shifts for adjacent protons and carbons. Furthermore, spin-spin coupling between fluorine and both hydrogen and carbon nuclei (JH-F and JC-F) will lead to more complex splitting patterns.

1H NMR Data

Protons6-Bromo-1-hexene (δ, ppm)[3]This compound (Predicted δ, ppm)
=CH24.9-5.1 (m, 2H)Expected to be shifted and show H-F coupling
=CH-5.7-5.9 (m, 1H)Not present
-CH2-Br3.4 (t, 2H)Expected to be at a similar chemical shift
-CH2-1.8-2.2 (m, 4H)Expected to show downfield shifts and H-F coupling
-CH2-1.4-1.6 (m, 2H)Expected to be at a similar chemical shift

13C NMR Data

Carbon6-Bromo-1-hexene (δ, ppm)[3]This compound (Predicted δ, ppm)
=CH2115.1Not directly comparable due to trifluoroethylene group
=CH-138.3Not directly comparable due to trifluoroethylene group
-CH2-Br33.6Expected to be at a similar chemical shift
-CH2-32.8Expected to be shifted downfield and show C-F coupling
-CH2-32.2Expected to be shifted downfield and show C-F coupling
-CH2-27.5Expected to be at a similar chemical shift

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The C-F bonds in this compound will exhibit strong absorption bands in the fingerprint region.

Functional Group6-Bromo-1-hexene (cm-1)[5]This compound (Predicted, cm-1)
C=C Stretch (alkene)~1640~1700-1750 (due to fluorine substitution)
=C-H Stretch (alkene)~3080Not present
C-H Stretch (alkane)~2850-2960~2850-2960
C-Br Stretch~560-690~560-690
C-F StretchNot presentStrong absorptions in the 1000-1400 region

3.3. Mass Spectrometry (MS)

The mass spectrum of 6-bromo-1-hexene shows a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio).[6] The fragmentation pattern is dominated by the loss of the bromine atom and cleavage of the alkyl chain. For this compound, the molecular ion peak will be at a higher m/z value, and the fragmentation will likely involve the loss of bromine, fluorine, and small fluorinated fragments.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the full characterization of a novel compound like a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_comparison Comparative Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Compare_Analogues Compare with Analogues NMR->Compare_Analogues MS->Compare_Analogues IR->Compare_Analogues Melting_Point Melting Point Elemental_Analysis->Melting_Point Boiling_Point Boiling Point Elemental_Analysis->Boiling_Point Solubility Solubility Elemental_Analysis->Solubility Biological_Assay Biological Activity Screening Compare_Analogues->Biological_Assay

Caption: Workflow for the synthesis and characterization of novel chemical entities.

Potential Reaction Pathway

The following diagram illustrates a potential synthetic pathway for a derivative of this compound, for example, its conversion to a Grignard reagent and subsequent reaction with an electrophile.

G A This compound B Grignard Reagent Formation A->B Mg, THF C Grignard Reagent B->C D Reaction with Electrophile (E+) C->D E Functionalized Derivative D->E

Caption: A potential reaction pathway for the functionalization of this compound.

References

Reactivity comparison of 6-Bromo-1,1,2-trifluorohex-1-ene vs 6-Bromo-1-hexene.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of bifunctional molecules utilized in organic synthesis, haloalkenes serve as versatile building blocks. This guide provides a detailed comparison of the reactivity of 6-Bromo-1,1,2-trifluorohex-1-ene and its non-fluorinated analog, 6-Bromo-1-hexene. The introduction of fluorine atoms into the vinyl group dramatically alters the electronic properties of the molecule, leading to significant differences in the reactivity of both the carbon-bromine bond and the carbon-carbon double bond. Understanding these differences is paramount for chemists aiming to leverage these reagents in the synthesis of complex molecular architectures.

Executive Summary of Reactivity Comparison

The presence of the electron-withdrawing trifluorovinyl group in this compound is the primary determinant of its distinct reactivity profile compared to 6-Bromo-1-hexene. This electronic influence has opposing effects on the two primary reactive sites of the molecule.

FeatureThis compound6-Bromo-1-hexene
C-Br Bond Reactivity (Nucleophilic Substitution) DeactivatedActivated
Double Bond Reactivity (Electrophilic Addition) DeactivatedActivated
Double Bond Reactivity (Nucleophilic Addition) ActivatedDeactivated

Theoretical Framework: The Inductive Effect of the Trifluorovinyl Group

The trifluorovinyl group (CF2=CF-) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This manifests as a strong negative inductive effect (-I effect) that propagates through the sigma bonds of the hexyl chain.

Inductive_Effect cluster_0 This compound cluster_1 6-Bromo-1-hexene F2C F₂C= FC CF F2C->FC Inductive Electron Withdrawal CH2a ─(CH₂)₄─ FC->CH2a Inductive Electron Withdrawal CH2Br_a CH₂─Br CH2a->CH2Br_a Inductive Electron Withdrawal H2C H₂C= HC CH H2C->HC Weak Inductive Effect CH2b ─(CH₂)₄─ HC->CH2b Weak Inductive Effect CH2Br_b CH₂─Br CH2b->CH2Br_b Weak Inductive Effect

Caption: Inductive effects in the two bromohexene derivatives.

This electron withdrawal has profound consequences for the reactivity of the molecule:

  • Deactivation of the C-Br Bond towards Nucleophilic Substitution: The inductive effect reduces the electron density on the carbon atom bonded to the bromine. This makes the carbon atom less electrophilic and therefore less susceptible to attack by nucleophiles. Consequently, nucleophilic substitution reactions at the C-6 position are expected to be significantly slower for the fluorinated compound.

  • Deactivation of the Double Bond towards Electrophilic Addition: The electron-poor nature of the trifluorovinyl group makes the double bond less attractive to electrophiles. Standard electrophilic addition reactions, such as the addition of halogens or hydrohalic acids, are anticipated to be less facile compared to the electron-rich double bond of 6-Bromo-1-hexene.

  • Activation of the Double Bond towards Nucleophilic Addition: Conversely, the electron deficiency of the double bond in the fluorinated analog makes it susceptible to attack by nucleophiles. This opens up reaction pathways that are not readily accessible for 6-Bromo-1-hexene.

Reactivity at the Carbon-Bromine Bond: Nucleophilic Substitution

6-Bromo-1-hexene readily undergoes nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles.[1][2] This is a cornerstone of its utility in synthesis.

Experimental Protocol: Synthesis of N-(Hex-5-en-1-yl)aniline from 6-Bromo-1-hexene

A typical procedure for a nucleophilic substitution reaction involving 6-Bromo-1-hexene is as follows:

  • To a solution of aniline (1.0 equivalent) in a suitable solvent such as acetonitrile, is added a base, for example, potassium carbonate (1.5 equivalents).

  • 6-Bromo-1-hexene (1.2 equivalents) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC.

  • After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield N-(Hex-5-en-1-yl)aniline.

SN2_Reaction cluster_workflow Nucleophilic Substitution Workflow start Start: Aniline, K₂CO₃ in Acetonitrile add_bromo Add 6-Bromo-1-hexene start->add_bromo reflux Reflux (12-24h) add_bromo->reflux workup Cool, Filter, Evaporate reflux->workup purify Column Chromatography workup->purify product Product: N-(Hex-5-en-1-yl)aniline purify->product Reactivity_Logic cluster_fluoro This compound cluster_nonfluoro 6-Bromo-1-hexene F_EWG Trifluorovinyl Group (Strong -I Effect) F_CBr Deactivated C-Br Bond (Slower SN2) F_EWG->F_CBr F_CC_E Deactivated C=C Bond (Slower Electrophilic Add.) F_EWG->F_CC_E F_CC_N Activated C=C Bond (Faster Nucleophilic Add.) F_EWG->F_CC_N NF_EDG Vinyl Group (Weak Inductive Effect) NF_CBr Activated C-Br Bond (Faster SN2) NF_EDG->NF_CBr NF_CC_E Activated C=C Bond (Faster Electrophilic Add.) NF_EDG->NF_CC_E

References

The Fluorinated Advantage: A Comparative Guide to Hexenyl Bromides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a comparative analysis of fluorinated hexenyl bromides against their non-fluorinated counterparts and other alternatives in key synthetic transformations, supported by experimental data and detailed protocols.

The substitution of hydrogen with fluorine in a molecule, such as hexenyl bromide, can lead to significant advantages in synthetic applications. These benefits stem from the unique electronic properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond. These properties can alter the reactivity of the molecule, enhance its stability, and influence the stereochemical outcome of reactions. This guide will delve into these advantages, offering a data-driven comparison to inform your synthetic strategies.

Enhanced Performance in Cross-Coupling Reactions

Fluorinated hexenyl bromides can exhibit distinct reactivity in widely-used cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. The electron-withdrawing nature of fluorine can influence the oxidative addition and reductive elimination steps in the catalytic cycles of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While the reactivity of vinyl halides in this reaction generally follows the trend of I > Br > Cl > F due to bond dissociation energies, the presence of fluorine on the alkyl chain can still offer advantages in terms of product stability and subsequent molecular properties.

Table 1: Comparison of Vinyl Halide Reactivity in Suzuki-Miyaura Coupling

Vinyl HalideRelative ReactivityTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Reaction Time (h)Yield (%)
Vinyl IodideVery HighPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Toluene/H₂O, THF25-801-685-98
Vinyl BromideHighPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene/H₂O, DME60-1002-1275-95
Vinyl ChlorideModeratePd(PCy₃)₂, Pd₂(dba)₃/ligandK₃PO₄, t-BuOKToluene, Dioxane80-12012-2450-80
Vinyl FluorideLowSpecialized Ni or Pd catalystsStrong basesPolar aprotic100-15024-48<40

Note: This table provides a general overview. Specific reaction conditions and yields will vary depending on the substrates and catalyst system.

Heck Reaction

In the Heck reaction, which couples an unsaturated halide with an alkene, fluorinated substrates can participate effectively. The reaction is catalyzed by palladium complexes and is a powerful tool for forming substituted alkenes.[2][3]

Table 2: Mizoroki-Heck Reaction of Aryl Halides with Fluorinated Alkenes

Aryl HalideFluorinated AlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodoanisole3,3,3-TrifluoropropenePd(OAc)₂ (2)NaOAcDMF801285
4-Bromoanisole3,3,3-TrifluoropropenePd(OAc)₂ (2)NaOAcDMF1002478
1-IodonaphthalenePentafluorostyrenePd(OAc)₂ (2)NaOAcDMF801292

Data compiled from studies on similar fluorinated substrates.[4]

The use of a fluorinated hexenyl bromide in a Heck-type reaction would be expected to proceed efficiently, providing a route to complex fluorinated molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Fluorinated vinyl bromides have been shown to be competent substrates in this reaction.

Table 3: Sonogashira Coupling of 1-bromo-2,2-difluoroethylene with Phenylacetylene

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHF601285

This data is for a structurally related fluorinated vinyl bromide and serves as a representative example.[5]

The key advantage of using a fluorinated hexenyl bromide in these reactions is the direct incorporation of fluorine into the target molecule, a strategy widely employed to enhance pharmacological properties.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol provides a general guideline for the coupling of a vinyl bromide with an arylboronic acid.

Materials:

  • Vinyl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

General Procedure for Sonogashira Coupling of a Fluorinated Vinyl Bromide

This protocol is a representative example for the synthesis of a fluoroenyne.[5]

Materials:

  • Fluorinated vinyl bromide (e.g., 1-bromo-2,2-difluoroethylene) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Copper(I) iodide (CuI) (0.10 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Slowly bubble the fluorinated vinyl bromide gas through the solution or add as a condensed liquid at low temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the mechanisms of these key reactions, the following diagrams illustrate the catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-OR'(L2) R-Pd(II)-OR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-OR'(L2) Base [R-Pd(II)-R'] [R-Pd(II)-R'] R-Pd(II)-OR'(L2)->[R-Pd(II)-R'] Transmetalation (R'-B(OR)2) [R-Pd(II)-R']->Pd(0)L2 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion Product->HPd(II)X(L2) β-Hydride Elimination HPd(II)X(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (R-C≡CR') Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Alkyne + Base Cu(I)-C≡CR'->R-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The use of fluorinated hexenyl bromides in organic synthesis offers a powerful strategy for the direct incorporation of fluorine into target molecules. While their reactivity in cross-coupling reactions is comparable to their non-fluorinated analogs, the true advantage lies in the unique properties that the fluorine atom imparts to the final product. For researchers in drug discovery and materials science, the enhanced metabolic stability, altered electronic character, and potential for improved biological activity make fluorinated building blocks, such as fluorinated hexenyl bromides, invaluable tools in the design of novel and improved chemical entities. The provided protocols and mechanistic overviews serve as a foundation for the practical application of these versatile reagents in your synthetic endeavors.

References

A Comparative Guide to Alternative Building Blocks for 6-Bromo-1,1,2-trifluorohex-1-ene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Building Blocks for the Synthesis of Bioactive Molecules.

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. 6-Bromo-1,1,2-trifluorohex-1-ene represents a versatile building block for this purpose, featuring a reactive bromine atom for cross-coupling reactions and a trifluoroethenyl group for bioisosteric replacement of amide bonds or as a metabolically stable pharmacophore. This guide provides a comparative analysis of alternative building blocks, offering experimental data and protocols to inform the selection of the most suitable reagents for specific synthetic and medicinal chemistry applications.

Performance Comparison of Fluorinated Building Blocks

The utility of a building block is primarily determined by its performance in key chemical transformations. This section compares this compound with viable alternatives in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Table 1: Comparison of Fluoroalkene Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions

Building BlockCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound Arylboronic AcidData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
(Z)-β-enamido triflates Arylboronic AcidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O70-95[1]
Potassium (E)-alkenyltrifluoroborates (E)-alkenyl bromidesPd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O75-98[2]
Potassium (Z)-alkenyltrifluoroborates (Z)-alkenyl bromidesPd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O72-93[2]
Bromoaryl triflates Arylboronic AcidPd(OAc)₂ (ligand-free)K₃PO₄DMSO60-85[3][4]

Alternative Building Blocks and Their Applications

The selection of an alternative building block depends on the desired chemical transformation and the target molecule's structural requirements.

(Z)-β-Enamido Triflates:

These compounds are excellent substrates for stereoselective Suzuki-Miyaura cross-coupling reactions, providing access to β,β-diaryl-substituted enamides.[1] The stereochemical outcome can be controlled by the choice of the palladium catalyst and its ligands.[1]

Potassium Alkenyltrifluoroborates:

These air-stable and easy-to-handle reagents are highly effective in stereoselective Suzuki-Miyaura cross-coupling reactions with alkenyl bromides to produce conjugated dienes with high yields and stereospecificity.[2][5] They offer a significant advantage over traditional boronic acids due to their enhanced stability and ease of use.[5]

Fluoroalkynes:

Fluoroalkynes are emerging as powerful and versatile building blocks in medicinal chemistry.[6] The incorporation of a fluoroalkyne moiety can block metabolically labile sites, thereby increasing a drug molecule's half-life and bioavailability.[6] They can be utilized in various transformations, including cycloaddition reactions, to construct complex fluorinated heterocycles.

Fluorinated Dienes:

Partially fluorinated 1,3- and 1,4-dienes, accessible through palladium-catalyzed coupling reactions, serve as valuable precursors for the synthesis of fluorinated carbocycles and heterocycles via cycloaddition reactions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these building blocks in a research setting.

General Protocol for Stereoselective Suzuki-Miyaura Cross-Coupling of (Z)-β-Enamido Triflates:
  • Reactants: (Z)-β-enamido triflate (1.0 equiv.), arylboronic acid (1.5 equiv.).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv.).

  • Solvent: Toluene/H₂O (5:1 mixture).

  • Procedure: To a degassed solution of the (Z)-β-enamido triflate and arylboronic acid in the toluene/H₂O solvent mixture, the palladium catalyst and base are added. The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Protocol for Stereoselective Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates:
  • Reactants: Potassium alkenyltrifluoroborate (1.2 equiv.), alkenyl bromide (1.0 equiv.).

  • Catalyst: Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

  • Base: Cs₂CO₃ (3.0 equiv.).

  • Solvent: THF/H₂O (4:1 mixture).

  • Procedure: In a reaction vessel, the potassium alkenyltrifluoroborate, alkenyl bromide, palladium catalyst, ligand, and base are combined in the solvent mixture. The vessel is sealed and the mixture is stirred at room temperature or heated as required for the specific substrates. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[2]

Visualizing Synthetic and Biological Pathways

Diagrams are essential tools for understanding complex chemical and biological processes.

experimental_workflow cluster_suzuki Suzuki-Miyaura Cross-Coupling Fluoroalkene_Bromide This compound (or Alternative) Coupled_Product Aryl-Substituted Fluoroalkene Fluoroalkene_Bromide->Coupled_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Cs2CO3) Base->Coupled_Product signaling_pathway Drug Fluorinated Kinase Inhibitor (Synthesized from Building Block) Kinase Target Kinase (e.g., EGFR, Abl) Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

References

Spectroscopic Fingerprints: Differentiating Isomers of Bromo-trifluorohexene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise structural elucidation of isomeric molecules is a cornerstone of chemical research and drug development. Subtle differences in the arrangement of atoms within a molecule, or isomerism, can lead to profound variations in chemical reactivity, biological activity, and toxicity. This guide provides a comprehensive comparison of the key spectroscopic differences between constitutional and geometric isomers of bromo-trifluorohexene, offering a roadmap for their unambiguous identification. While experimental data for every conceivable isomer is not always available, this guide leverages established spectroscopic principles and data from analogous compounds to predict and explain the distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Isomer Selection for Comparative Analysis

To illustrate the spectroscopic nuances, we will focus on a representative set of bromo-trifluorohexene isomers. These have been chosen to highlight the impact of varying the positions of the double bond, the bromine atom, and the trifluoro-substituted carbon on the resulting spectra.

  • Isomer 1: 6-Bromo-1,1,2-trifluorohex-1-ene: A terminal alkene with the bromine atom on a saturated carbon, distant from the fluoro-substituted double bond.

  • Isomer 2: 3-Bromo-1,1,2-trifluorohex-1-ene: A terminal alkene with the bromine atom at the allylic position, adjacent to the fluoro-substituted double bond.

  • Isomer 3: 1-Bromo-1,2,2-trifluorohex-3-ene: An internal alkene with the bromine and two fluorine atoms directly attached to the double bond.

  • Isomer 4: (E)- and (Z)-1-Bromo-4,4,5-trifluorohex-2-ene: A pair of geometric isomers to demonstrate the differentiation of stereoisomers.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for the selected isomers. These predictions are based on established principles of NMR, IR, and MS, and data from structurally similar halogenated alkenes.

Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)

IsomerVinylic ProtonsAllylic ProtonsProtons near BromineOther Protons
This compound None~2.3 - 2.8 (m)~3.4 (t)~1.5 - 2.0 (m)
3-Bromo-1,1,2-trifluorohex-1-ene None~4.5 - 5.0 (m)-~1.0 - 2.2 (m)
1-Bromo-1,2,2-trifluorohex-3-ene ~5.5 - 6.5 (m)~2.5 - 3.0 (m)-~1.0 - 1.8 (m)
(E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene ~5.8 - 6.2 (m)-~4.0 (d)~1.8 - 2.5 (m)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)

IsomerC=C CarbonsCarbon with BromineCarbons with FluorineOther Carbons
This compound ~120 - 150 (m)~33~130 - 160 (m)~25 - 35
3-Bromo-1,1,2-trifluorohex-1-ene ~115 - 145 (m)~50 - 60~135 - 165 (m)~20 - 40
1-Bromo-1,2,2-trifluorohex-3-ene ~110 - 140 (m)~100 - 110~140 - 170 (m)~15 - 35
(E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene ~125 - 140 (m)~30 - 35~110 - 130 (m)~20 - 45

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (in ppm, relative to CFCl₃)

IsomerPredicted Chemical Shift Ranges
This compound -90 to -120 and -170 to -190
3-Bromo-1,1,2-trifluorohex-1-ene -95 to -125 and -175 to -195
1-Bromo-1,2,2-trifluorohex-3-ene -70 to -110 and -150 to -180
(E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene -110 to -130 and -200 to -220

Table 4: Key IR Absorption Bands (in cm⁻¹)

IsomerC=C StretchC-F Stretch(es)C-Br Stretch
This compound ~1650-1670~1100-1350~550-650
3-Bromo-1,1,2-trifluorohex-1-ene ~1640-1660~1100-1350~550-650
1-Bromo-1,2,2-trifluorohex-3-ene ~1660-1680~1100-1350~600-700
(E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene ~1665-1685~1050-1300~550-650

Table 5: Predicted Mass Spectrometry (MS) Data

IsomerMolecular Ion (M⁺) with Isotopic PatternKey Fragmentation Pathways
This compound m/z [M]⁺ and [M+2]⁺ in ~1:1 ratioLoss of Br, loss of C₄H₈Br, rearrangements involving fluorine migration.
3-Bromo-1,1,2-trifluorohex-1-ene m/z [M]⁺ and [M+2]⁺ in ~1:1 ratioAllylic cleavage (loss of Br), loss of C₃H₄Br.
1-Bromo-1,2,2-trifluorohex-3-ene m/z [M]⁺ and [M+2]⁺ in ~1:1 ratioVinylic cleavage (loss of Br), loss of C₂HF₂Br, rearrangements.
(E/Z)-1-Bromo-4,4,5-trifluorohex-2-ene m/z [M]⁺ and [M+2]⁺ in ~1:1 ratioLoss of Br, loss of CH₂Br, complex rearrangements due to the fluorinated alkyl chain.

Experimental Protocols

Accurate spectroscopic analysis relies on standardized and well-defined experimental procedures. Below are the general methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer, typically at 75-125 MHz. Proton decoupling is essential to simplify the spectrum. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly used.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at 282-470 MHz. Proton decoupling can be employed to simplify the spectra. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 1-5 seconds are standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of bromo-trifluorohexene isomers.

Spectroscopic_Differentiation_Workflow cluster_start Isomer Mixture cluster_separation Separation (Optional) cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_identification Isomer Identification Isomer_Mixture Mixture of bromo-trifluorohexene isomers GC Gas Chromatography (GC) Isomer_Mixture->GC Injection MS Mass Spectrometry (MS) Isomer_Mixture->MS Direct Infusion IR Infrared (IR) Spectroscopy Isomer_Mixture->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer_Mixture->NMR GC->MS Elution MS_Data Molecular Ion & Isotopic Pattern (Presence of Br) Fragmentation Pattern MS->MS_Data IR_Data Functional Groups: C=C, C-F, C-Br IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants (Connectivity & Stereochemistry) NMR->NMR_Data Identified_Isomers Identified Isomers MS_Data->Identified_Isomers IR_Data->Identified_Isomers NMR_Data->Identified_Isomers

Caption: Workflow for the separation and spectroscopic identification of bromo-trifluorohexene isomers.

By systematically applying this workflow and carefully interpreting the data from each spectroscopic technique, researchers can confidently distinguish between the various isomers of bromo-trifluorohexene, a critical step in advancing chemical synthesis and drug discovery.

Comparative Guide to Validating Product Structures from 6-Bromo-1,1,2-trifluorohex-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways for 6-Bromo-1,1,2-trifluorohex-1-ene and methodologies for validating the resulting product structures. It is designed to assist researchers in predicting reaction outcomes, planning synthetic routes, and effectively characterizing novel fluorinated compounds. While direct experimental data for this specific substrate is limited in published literature, this guide utilizes data from structurally similar compounds to provide realistic expectations for product characterization.

Introduction

This compound is a versatile fluorinated building block with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The presence of a bromo- handle and a trifluorovinyl group allows for a variety of chemical transformations, primarily through radical cyclization, organometallic reactions (such as Grignard reactions), and nucleophilic substitution. Accurate structural validation of the resulting products is critical for understanding reaction mechanisms and ensuring the desired molecular architecture for further development.

This guide will explore these three key reaction types, presenting plausible product structures and providing detailed, adaptable experimental protocols for their synthesis and structural elucidation. A comparative analysis with the non-fluorinated analog, 6-Bromo-1-hexene, is included to highlight the influence of the trifluorovinyl group on reactivity and product characteristics.

Reaction Pathways and Product Structure Validation

Radical Cyclization

Intramolecular radical cyclization of this compound is a powerful method for constructing five-membered carbocycles. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The trifluorovinyl group is expected to influence the regioselectivity of the cyclization.

Plausible Reaction Scheme:

G cluster_0 Radical Cyclization of this compound Start This compound Radical Hexenyl Radical Start->Radical Bu₃Sn• Product 1,1,2-Trifluoro-3-methylenecyclopentane Radical->Product 5-exo-trig cyclization

Plausible radical cyclization pathway.

Structural Validation:

The primary methods for validating the structure of the cyclized product are ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Table 1: Predicted Spectroscopic Data for 1,1,2-Trifluoro-3-methylenecyclopentane

TechniquePredicted Data
¹H NMR Multiplets in the range of 2.0-3.0 ppm (cyclopentyl protons), and singlets or doublets around 5.0-5.5 ppm (exocyclic methylene protons).
¹⁹F NMR Complex multiplets are expected. A geminal F₂ group would show two signals with a large coupling constant (²JFF ≈ 240 Hz). The third fluorine would show couplings to the other two fluorines and adjacent protons. Expected chemical shifts would be in the range of -90 to -120 ppm for the CF₂ group and -170 to -200 ppm for the single CF, relative to CFCl₃.[1]
Mass Spec. Molecular ion peak corresponding to the formula C₆H₇F₃. Fragmentation patterns would likely show loss of HF or other small fluorine-containing fragments.
Grignard Reaction

The reaction of this compound with magnesium metal would form the corresponding Grignard reagent. This organometallic intermediate is a potent nucleophile that can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Plausible Reaction Scheme:

G cluster_1 Grignard Reaction Start This compound Grignard Grignard Reagent Start->Grignard Mg, THF Intermediate Magnesium Alkoxide Grignard->Intermediate Acetone Product 2-(1,1,2-Trifluorohex-5-en-1-yl)propan-2-ol Intermediate->Product H₃O⁺ workup G cluster_2 Nucleophilic Substitution Start This compound Product N-Hexyl-1,1,2-trifluorohex-5-en-1-amine Start->Product Hexylamine (nucleophile) G cluster_workflow General Experimental Workflow for Product Validation A Reaction of this compound B Workup and Purification (e.g., Extraction, Chromatography) A->B C Preliminary Characterization (TLC, GC-MS) B->C D Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR, IR) C->D F Structure Elucidation and Data Interpretation D->F E High-Resolution Mass Spectrometry E->F G Final Validated Product Structure F->G G cluster_logical Logical Relationship for Reactivity Comparison A Starting Material B This compound A->B C 6-Bromo-1-hexene (Alternative) A->C D Reaction Type (Radical, Grignard, etc.) B->D C->D E Predicted Reactivity & Product (Fluorinated) D->E F Observed Reactivity & Product (Non-fluorinated) D->F G Comparative Analysis E->G F->G

References

The Efficacy of 6-Bromo-1,1,2-trifluorohex-1-ene: An Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to utilize fluorinated compounds, a thorough understanding of the reactivity and comparative efficacy of various reagents is paramount. This guide addresses the available information on 6-Bromo-1,1,2-trifluorohex-1-ene and places it within the broader context of similar reagents used in organic synthesis.

Currently, there is a notable scarcity of published scientific literature detailing the specific applications and comparative efficacy of this compound. While the compound is available from several chemical suppliers, peer-reviewed studies demonstrating its use in reactions such as trifluoromethylation or providing direct comparisons with other fluorinating agents are not readily accessible in the public domain.

This guide, therefore, aims to provide a foundational understanding by discussing the reactivity of structurally similar compounds and outlining the general principles of trifluoromethylation reactions. This contextual analysis will help researchers to infer the potential reactivity and applications of this compound and to design experiments to evaluate its performance against established reagents.

Understanding the Reagent: Structural Features

This compound possesses two key functional groups that are expected to dictate its chemical reactivity:

  • A Bromoalkane Moiety: The primary alkyl bromide suggests potential for nucleophilic substitution reactions and participation in radical processes.

  • A Trifluorovinyl Group: The trifluoroethenyl group is a highly electron-deficient alkene, making it susceptible to nucleophilic attack and potentially influencing the reactivity of the adjacent C-F bonds.

The interplay of these two functional groups would determine the reagent's utility in various chemical transformations.

Potential Applications in Analogy to Similar Reagents

Based on its structure, this compound could potentially be explored in the following types of reactions, drawing parallels from the known chemistry of other fluorinated alkyl bromides:

  • Source of a Trifluoro-functionalized Alkyl Chain: The molecule could be used to introduce a CF2=CF-(CH2)4- unit into a target molecule via reactions at the bromine-bearing carbon.

  • Precursor to Organometallic Reagents: Formation of a Grignard or organolithium reagent at the bromine position would create a nucleophilic species for reaction with various electrophiles.

  • Participant in Radical Reactions: The carbon-bromine bond could undergo homolytic cleavage to generate a radical intermediate for addition to alkenes or other radical acceptors.

Comparison with Established Trifluoromethylating Agents

The introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science. While this compound is not a direct trifluoromethylating agent in the traditional sense, it is useful to compare its potential applications to the well-established classes of reagents used for this purpose.

Trifluoromethylating agents are broadly categorized as nucleophilic, electrophilic, and radical sources of the -CF3 group.

Reagent ClassExamplesGeneral Application
Nucleophilic Ruppert-Prakash reagent (TMSCF3), Fluoroform (HCF3)Transfer of a "CF3-" equivalent to electrophiles like aldehydes, ketones, and imines.
Electrophilic Togni's reagents, Umemoto's reagentsTransfer of a "CF3+" equivalent to nucleophiles such as enolates, enamines, and electron-rich arenes.
Radical Langlois' reagent (CF3SO2Na), Trifluoroiodomethane (CF3I)Generation of a CF3 radical for addition to alkenes and arenes.

The unique structure of this compound suggests that it would not directly compete with these reagents for the introduction of a bare trifluoromethyl group. Instead, its value would lie in its ability to introduce a larger, functionalized fluorinated building block.

Experimental Protocols: A General Framework for Evaluation

Given the lack of specific experimental data for this compound, researchers interested in its efficacy would need to conduct their own comparative studies. Below is a generalized experimental workflow for evaluating its performance in a hypothetical nucleophilic substitution reaction compared to a non-fluorinated analogue, 6-bromo-1-hexene.

General Workflow for Comparative Reactivity Study

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Evaluation start Select Substrate and Nucleophile reagents Prepare Solutions of: - this compound - 6-Bromo-1-hexene (Control) - Nucleophile start->reagents reaction_test Run parallel reactions with This compound reagents->reaction_test reaction_control Run parallel reactions with 6-Bromo-1-hexene reagents->reaction_control conditions Vary conditions: - Temperature - Solvent - Reaction time reaction_test->conditions reaction_control->conditions quench Quench reactions and work-up conditions->quench analysis Analyze crude reaction mixture (GC-MS, LC-MS, NMR) quench->analysis purification Purify products (Column chromatography) analysis->purification characterization Characterize purified products (NMR, HRMS) purification->characterization yield Calculate reaction yields characterization->yield comparison Compare yields and side products between the two reagents yield->comparison conclusion Draw conclusions on relative efficacy comparison->conclusion

Safety Operating Guide

Proper Disposal of 6-Bromo-1,1,2-trifluorohex-1-ene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-Bromo-1,1,2-trifluorohex-1-ene. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a combustible liquid that can cause skin and eye irritation[1]. As a halogenated organic compound, it requires specific disposal procedures to mitigate risks to personnel and the environment. Improper disposal, such as discarding it down the drain or allowing it to evaporate, is prohibited[1]. This substance must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].

Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of vapors[1].

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS-US CodeDescription
Combustible LiquidH227Combustible liquid
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with halogenated organic compounds and have a secure, screw-top lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added. Do not use chemical formulas or abbreviations.

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and manage costs[2][3][4]. Do not mix this compound waste with other incompatible chemicals, such as strong oxidizing agents or bases.

2. Waste Storage (Satellite Accumulation Area):

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[5][6]. The SAA should be a well-ventilated, cool, and dry location away from sources of ignition[1].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[1][7]. This prevents the release of vapors and potential spills. Ensure there is at least one inch of headspace in the container to allow for vapor expansion[7].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use a non-flammable absorbent material, such as sand or cat litter, to contain and absorb the liquid[8][9]. Do not use paper towels, as they are combustible[8].

  • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[8][9].

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

  • Collect the rinsate and dispose of it as hazardous waste in your halogenated organic waste stream[1].

  • Once triple-rinsed, the container can be defaced of its original labels and disposed of as regular trash[1].

5. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers in an SAA[5]), contact your EHS office to arrange for a hazardous waste pickup.

  • Follow your institution's specific procedures for waste collection requests.

Disposal Workflow

G This compound Disposal Workflow A Step 1: Waste Collection B Use designated, labeled container for 'Halogenated Organic Waste' A->B C Step 2: Storage in SAA D Store closed container in a cool, dry, well-ventilated area C->D E Step 3: Spill Management F Absorb with non-flammable material and collect as hazardous waste E->F G Step 4: Empty Container Disposal H Triple-rinse with solvent, collect rinsate as waste G->H I Step 5: Final Disposal J Contact EHS for pickup by an approved waste disposal plant I->J

References

Essential Safety and Operational Guide for 6-Bromo-1,1,2-trifluorohex-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 6-Bromo-1,1,2-trifluorohex-1-ene (CAS No. 126828-29-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Chemical Safety and Hazard Information

This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to handle this chemical with appropriate care in a well-ventilated area.

Hazard ClassificationDescriptionGHS Hazard Statement
Flammable LiquidsCombustible liquidH227
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times to protect against splashes.[2][3] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for protection against incidental splashes.[4][5] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for degradation or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor splashes.[4] For larger quantities or operations with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[4][6]
Respiratory Protection Fume Hood or RespiratorAll handling of this chemical should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as detailed above.

  • Handling:

    • Dispense the required amount of this compound carefully within the fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.

    • Avoid breathing fumes, mists, or vapors.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any contaminated equipment.

    • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

Emergency SituationFirst-Aid and Spill Response
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Protocol Prep1 Review SDS Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Work Area (Fume Hood) Prep2->Prep3 Handling1 Dispense Chemical Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Post1 Decontaminate Work Area Handling2->Post1 Emergency Spill or Exposure? Handling2->Emergency Post2 Properly Store/Dispose of Chemical Post1->Post2 Post3 Remove PPE Post2->Post3 Post4 Wash Hands Post3->Post4 Spill Follow Spill Cleanup Procedure Emergency->Spill Yes Exposure Administer First Aid Emergency->Exposure Yes

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.